molecular formula C9H20ClN B1443161 2-(Butan-2-yl)piperidine hydrochloride CAS No. 1334146-89-2

2-(Butan-2-yl)piperidine hydrochloride

Cat. No.: B1443161
CAS No.: 1334146-89-2
M. Wt: 177.71 g/mol
InChI Key: GBAVQAFHULGZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butan-2-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C9H20ClN and its molecular weight is 177.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Butan-2-yl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Butan-2-yl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-butan-2-ylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-3-8(2)9-6-4-5-7-10-9;/h8-10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAVQAFHULGZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-sec-butylpiperidine HCl (CAS 1334146-89-2) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1][2] Its prevalence is a testament to its favorable physicochemical properties, which often impart desirable pharmacokinetic characteristics to drug candidates. Within this important class of heterocycles, 2-substituted piperidines are of particular interest due to the stereocenter at the C2 position, which can significantly influence biological activity.[3] This guide provides a comprehensive technical overview of 2-sec-butylpiperidine hydrochloride (HCl), a specific derivative with potential applications in drug discovery and chemical synthesis.

This document will delve into the chemical and physical properties of 2-sec-butylpiperidine HCl, explore relevant synthetic strategies for its preparation, discuss analytical methodologies for its characterization, and examine its potential pharmacological relevance and safety considerations. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related piperidine derivatives.

Chemical and Physical Properties

2-sec-butylpiperidine HCl is the hydrochloride salt of the parent amine, 2-sec-butylpiperidine. The addition of hydrochloric acid protonates the nitrogen atom of the piperidine ring, forming a salt that typically exhibits increased water solubility and crystallinity compared to the free base. These properties are often advantageous for purification, handling, and formulation of active pharmaceutical ingredients.

Table 1: Computed Physicochemical Properties of 2-sec-butylpiperidine

PropertyValueSource
Molecular FormulaC9H19NAngene Chemical[4]
Molecular Weight141.25 g/mol PubChem[5]
XLogP32.4PubChem[5]
Hydrogen Bond Donor Count1Angene Chemical[4]
Hydrogen Bond Acceptor Count1Angene Chemical[4]
Rotatable Bond Count2Angene Chemical[4]
Topological Polar Surface Area12 ŲAngene Chemical[4]
Exact Mass141.151749610 DaPubChem[5]

Note: These properties are for the free base, 2-sec-butylpiperidine. The hydrochloride salt will have a molecular formula of C9H20ClN and a molecular weight of 177.71 g/mol .[4]

Synthesis of 2-sec-butylpiperidine HCl

The synthesis of 2-substituted piperidines is a well-established field in organic chemistry, with numerous strategies developed to control the stereochemistry at the C2 position.[3][6][7] The synthesis of 2-sec-butylpiperidine would typically involve the creation of the piperidine ring and the introduction of the sec-butyl group at the 2-position. The final step would be the formation of the hydrochloride salt.

General Synthetic Strategies for 2-Substituted Piperidines

Several key asymmetric strategies are employed for the synthesis of enantiomerically enriched 2-substituted piperidines:[3]

  • Asymmetric Hydrogenation: The enantioselective reduction of a corresponding pyridine or enamine precursor using a chiral catalyst.[1]

  • Chiral Auxiliary-Mediated Synthesis: The temporary attachment of a chiral group to the substrate to direct the stereochemical outcome of a subsequent reaction.[8]

  • Multi-component Coupling Reactions: The convergent synthesis of the piperidine ring from several starting materials in a single pot, often with high stereocontrol.[7]

A Representative Synthetic Workflow

A plausible synthetic route to 2-sec-butylpiperidine could involve the addition of a sec-butyl Grignard or organolithium reagent to a suitable piperidine precursor, such as a cyclic imine or a derivative with a leaving group at the 2-position. The final step would be the treatment with HCl to afford the hydrochloride salt.

G cluster_0 Synthesis of 2-sec-butylpiperidine cluster_1 Salt Formation Pyridine Pyridine N-Protected 2-halopiperidine N-Protected 2-halopiperidine Pyridine->N-Protected 2-halopiperidine Halogenation & Protection N-Protected 2-sec-butylpiperidine N-Protected 2-sec-butylpiperidine N-Protected 2-halopiperidine->N-Protected 2-sec-butylpiperidine Grignard Reaction (sec-butylmagnesium bromide) 2-sec-butylpiperidine 2-sec-butylpiperidine N-Protected 2-sec-butylpiperidine->2-sec-butylpiperidine Deprotection 2-sec-butylpiperidine HCl 2-sec-butylpiperidine HCl 2-sec-butylpiperidine->2-sec-butylpiperidine HCl HCl in ether

Caption: A generalized synthetic workflow for 2-sec-butylpiperidine HCl.

Analytical Characterization

The structural elucidation and purity assessment of 2-sec-butylpiperidine HCl would rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the molecule.

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the piperidine ring and the sec-butyl group. The diastereotopic protons of the methylene groups in the piperidine ring would likely appear as complex multiplets. The chemical shifts and coupling constants would provide information about the conformation of the piperidine ring.[9][10]

  • ¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the 2-sec-butylpiperidine core.[9]

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For 2-sec-butylpiperidine, the molecular ion peak (M+) would be expected at m/z 141. The hydrochloride salt would likely show the peak for the free base in the mass spectrum.[11]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed to assess the purity of the compound. Chiral chromatography could be used to determine the enantiomeric excess if the synthesis is asymmetric.

Potential Applications in Drug Development

The piperidine nucleus is a privileged scaffold in drug discovery, present in a wide array of approved drugs targeting various biological systems.[1][2] Derivatives of piperidine have shown a broad spectrum of pharmacological activities, including analgesic, antipsychotic, antihistaminic, and anticancer effects.[12][13]

The introduction of a sec-butyl group at the 2-position of the piperidine ring introduces a chiral center and a lipophilic substituent. These features can significantly influence the binding affinity and selectivity of the molecule for its biological target. The specific stereochemistry of the sec-butyl group can be crucial for optimal interaction with a receptor or enzyme active site.[3]

While no specific biological activity has been reported for 2-sec-butylpiperidine HCl in the scientific literature, its structural similarity to known bioactive piperidine alkaloids suggests that it could be a valuable building block for the synthesis of novel therapeutic agents.[14][15]

G cluster_0 Drug Discovery Pipeline 2-sec-butylpiperidine HCl 2-sec-butylpiperidine HCl Library Synthesis Library Synthesis Library Synthesis->2-sec-butylpiperidine HCl High-Throughput Screening High-Throughput Screening High-Throughput Screening->Library Synthesis Hit Identification Hit Identification Hit Identification->High-Throughput Screening Lead Optimization Lead Optimization Lead Optimization->Hit Identification Preclinical Development Preclinical Development Preclinical Development->Lead Optimization

Caption: The role of novel building blocks in the drug discovery process.

In Silico ADME/Tox Prediction

In the absence of experimental data, computational (in silico) methods can provide valuable insights into the potential absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of a new chemical entity.[13][16][17][18][19] These predictive models can help to prioritize compounds for synthesis and experimental testing, thereby saving time and resources in the early stages of drug discovery.

Safety and Handling

As a hydrochloride salt of a piperidine derivative, 2-sec-butylpiperidine HCl should be handled with appropriate precautions in a laboratory setting. While specific toxicity data for this compound are not available, information for the parent compound, piperidine, and its hydrochloride salt can provide guidance.

Piperidine is a corrosive and flammable liquid that is toxic if swallowed or absorbed through the skin. Piperidine hydrochloride is a solid that is also considered toxic if swallowed.[20]

Recommended Safety Precautions:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[21] Avoid contact with skin, eyes, and clothing.[21]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[21]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[22]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[23]

Suppliers

2-sec-butylpiperidine HCl (CAS 1334146-89-2) is available from specialty chemical suppliers. One known supplier is:

  • Angene Chemical: This supplier lists the compound and provides basic chemical information.[4]

It is recommended to request a certificate of analysis (CoA) from the supplier to confirm the identity and purity of the compound before use.

Conclusion

2-sec-butylpiperidine HCl is a chiral building block with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, its structural features and the well-established importance of the 2-substituted piperidine scaffold suggest its utility in the synthesis of novel, biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and potential applications, drawing upon the broader knowledge of piperidine chemistry. As with any novel chemical entity, further experimental investigation is warranted to fully elucidate its chemical and biological properties.

References

  • BenchChem. (2025).
  • Academia.edu. (n.d.). An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Retrieved from [Link]

  • Hayes, J. F., Shipman, M., & Twin, H. (2001). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine.
  • Google Patents. (n.d.). WO2011103263A2 - Process for synthesis of 2-substituted pyrrolidines and piperadines.
  • PMC. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Retrieved from [Link]

  • ResearchGate. (2022, July 18). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Taylor & Francis Online. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]

  • ResearchGate. (2021, June 1). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. Retrieved from [Link]

  • PubMed. (2011, December 15). Piperine, a piperidine alkaloid from Piper nigrum re-sensitizes P-gp, MRP1 and BCRP dependent multidrug resistant cancer cells. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Retrieved from [Link]

  • ScienceDirect. (2008, June 15). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Piperidinemethanol: A Technical Guide. BenchChem.
  • PMC. (n.d.). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]

  • Bentham Science. (n.d.). In Silico Predictions of ADME-Tox Properties: Drug Absorption. Retrieved from [Link]

  • BenchChem. (2025). Spectral Analysis of 2-(Piperidin-1-yl)acetohydrazide: A Technical Guide. BenchChem.
  • AWS. (2024, June 25). An Introduction to in silico toxicokinetics prediction and ADME profiling of medicinal plants. Retrieved from [Link]

  • SPI Supplies. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubMed. (2017, November 15). In silico ADME-Tox modeling: progress and prospects. Retrieved from [Link]

  • Bulgarian Academy of Sciences. (n.d.). IN SILICO APPROACHES AND TOOLS TO STUDY MOLECULAR INTERACTIONS AND ADME/TOX PROPERTIES OF NATURAL PRODUCTS. Retrieved from [Link]

  • Polyglass. (2025, June 7). Safety Data Sheet. Retrieved from [Link]

  • PMC. (n.d.). In Silico ADME/Tox Comes of Age: Twenty Years Later. Retrieved from [Link]

  • Angene Chemical. (n.d.). 2-(butan-2-yl)piperidine hydrochloride(CAS# 1334146-89-2). Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • PubChem. (n.d.). 1-Butylpiperidine. Retrieved from [Link]

Sources

An In-depth Technical Guide to Homologs of Hemlock Alkaloids for Nicotinic Receptor Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Synthesis, Characterization, and Application

Introduction: The Enduring Relevance of Hemlock Alkaloids in Nicotinic Acetylcholine Receptor (nAChR) Research

The potent neurotoxicity of poison hemlock (Conium maculatum) has been documented since antiquity, most famously in the execution of the philosopher Socrates.[1] The primary agents of this toxicity are a suite of piperidine alkaloids, most notably coniine and its precursor, γ-coniceine.[2][3][4] These compounds exert their physiological effects through interaction with nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels crucial for synaptic transmission throughout the central and peripheral nervous systems.[5][6][7]

The structural simplicity of hemlock alkaloids, coupled with their potent and often subtype-selective activity at nAChRs, makes them and their synthetic homologs invaluable tools for researchers in neurobiology, pharmacology, and drug development. This guide provides a comprehensive overview of the synthesis, characterization, and application of hemlock alkaloid homologs for the study of nAChRs. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Molecular Landscape: Hemlock Alkaloids and their Synthetic Analogs

The primary toxic constituents of Conium maculatum are a group of eight piperidine alkaloids, with coniine and γ-coniceine being the most abundant and responsible for the plant's toxicity.[2][8]

  • Coniine: A simple 2-propylpiperidine, coniine was the first alkaloid to be chemically characterized and synthesized.[1][9] It exists as a racemic mixture of (S)-(+)- and (R)-(−)-enantiomers, with the (R)-enantiomer generally exhibiting greater biological activity.[9]

  • γ-Coniceine: The biosynthetic precursor to other hemlock alkaloids, γ-coniceine is a more potent agonist at certain nAChR subtypes than coniine.[2][10][11][12] Its structure features a double bond within the piperidine ring.[9]

  • N-methylconiine: Another significant alkaloid found in poison hemlock.[10][11][12]

The amenability of the piperidine scaffold to chemical modification has led to the synthesis of a wide array of homologs designed to probe the structure-activity relationships (SAR) at nAChRs. These modifications often focus on:

  • Altering the 2-alkyl side chain: Varying the length, branching, and functionalization of the propyl group can significantly impact receptor affinity and selectivity.

  • Modifying the piperidine ring: Introducing substituents or altering the stereochemistry of the ring can provide insights into the binding pocket's topography.

  • Quaternization of the nitrogen: While this modification can limit blood-brain barrier permeability, it is useful for studying peripheral nAChRs.[13]

Structural Representation of Key Hemlock Alkaloids

The fundamental structures of the principal hemlock alkaloids are depicted below.

Hemlock_Alkaloids cluster_coniine (R)-(-)-Coniine cluster_gconiceine γ-Coniceine cluster_nmconiine N-Methylconiine coniine gconiceine nmconiine

Figure 1: Chemical structures of key hemlock alkaloids.

The Target: Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are pentameric ligand-gated ion channels composed of various combinations of α and β subunits (and in muscle, γ, δ, and ε).[5][14][15] The specific subunit composition determines the receptor's pharmacological and physiological properties, including its affinity for agonists and antagonists, ion permeability, and desensitization kinetics.[6][7][16]

Neuronal nAChRs are broadly classified into two major families:

  • Homomeric α7 receptors: These are composed of five α7 subunits and are characterized by high calcium permeability and rapid desensitization.[16][17] They are important targets for cognitive enhancement and anti-inflammatory therapies.

  • Heteromeric α4β2 receptors:* These are the most abundant nAChR subtype in the brain and are the primary mediators of nicotine's rewarding and addictive effects.[7][16] The asterisk indicates that other subunits can also be incorporated into the pentamer.

Other important neuronal subtypes include α3β4*, which are prevalent in the autonomic nervous system, and α6-containing receptors, which are involved in dopamine release.[7][16]

nAChR Signaling Pathway

The binding of an agonist, such as acetylcholine or a hemlock alkaloid homolog, to the extracellular domain of the nAChR induces a conformational change that opens the ion channel. This allows the influx of cations (primarily Na⁺ and Ca²⁺), leading to membrane depolarization and the initiation of downstream signaling events.

nAChR_Signaling Agonist Hemlock Alkaloid Homolog (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Extracellular Domain Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Cascades Ion_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Gene_Expression Alterations in Gene Expression Ca_Signaling->Gene_Expression

Figure 2: Simplified nAChR signaling pathway upon agonist binding.

Experimental Workflows for Characterizing Homologs

A systematic approach is essential for the synthesis and evaluation of novel hemlock alkaloid homologs. The following workflow outlines the key experimental stages, from initial design to functional characterization.

Experimental_Workflow cluster_design Design & Synthesis cluster_binding Binding Affinity cluster_functional Functional Characterization Computational_Modeling Computational Modeling (Docking Studies) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Computational_Modeling->SAR_Analysis Chemical_Synthesis Chemical Synthesis of Homologs SAR_Analysis->Chemical_Synthesis Purification_Characterization Purification & Structural Characterization (NMR, MS) Chemical_Synthesis->Purification_Characterization Radioligand_Binding Radioligand Binding Assays Purification_Characterization->Radioligand_Binding Electrophysiology Electrophysiology (Two-Electrode Voltage Clamp, Patch Clamp) Radioligand_Binding->Electrophysiology Calcium_Imaging Calcium Imaging Electrophysiology->Calcium_Imaging

Figure 3: A comprehensive experimental workflow for the study of hemlock alkaloid homologs.

Computational Modeling: Guiding Synthesis

Prior to synthesis, in silico molecular docking studies can predict the binding affinities and modes of interaction of designed homologs with different nAChR subtypes.[18][19][20] This approach allows for the prioritization of synthetic targets with the highest likelihood of desired activity.

Protocol: Molecular Docking of a Coniine Homolog to the α4β2 nAChR

  • Receptor Preparation:

    • Obtain a high-resolution crystal or cryo-EM structure of the target nAChR subtype (e.g., from the Protein Data Bank). If a full structure is unavailable, homology models based on related structures like the acetylcholine-binding protein (AChBP) can be used.[14]

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Generate a 3D structure of the coniine homolog and perform energy minimization.

  • Docking Simulation:

    • Define the binding site based on the location of known agonists.

    • Utilize a docking program (e.g., AutoDock Vina, Schrödinger Glide) to predict the binding pose and estimate the binding affinity (docking score).[18]

  • Analysis:

    • Visualize the predicted binding poses and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and receptor residues.[21][22][23]

Chemical Synthesis and Characterization

The synthesis of coniine and its analogs has been a subject of interest for over a century, with numerous synthetic routes developed.[1] Modern approaches often focus on stereoselective synthesis to obtain enantiomerically pure compounds, which is crucial given the stereospecificity of nAChR interactions.[9][13]

Exemplary Synthetic Step: Reductive Amination for 2-Alkylpiperidine Synthesis

A common strategy for the synthesis of 2-alkylpiperidines involves the reductive amination of a suitable keto-amine precursor.

  • Reaction Setup: In a round-bottom flask, dissolve the keto-amine precursor in a suitable solvent (e.g., methanol, dichloromethane).

  • Reducing Agent: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise at 0 °C. The choice of reducing agent can influence the stereochemical outcome.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized homolog using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are a cornerstone for determining the binding affinity (Ki) of unlabeled ligands (like our synthetic homologs) for a specific receptor subtype. This is achieved by measuring the displacement of a radiolabeled ligand with known affinity.

Protocol: Competition Binding Assay for a Coniine Homolog at α4β2 nAChRs*

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the nAChR subtype of interest (e.g., rat forebrain for α4β2*).[24]

  • Assay Buffer: Prepare a suitable binding buffer (e.g., phosphate-buffered saline).

  • Incubation: In a 96-well plate, incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-cytisine or [³H]-epibatidine for α4β2* nAChRs) and a range of concentrations of the unlabeled coniine homolog.[24][25]

  • Separation: After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the homolog that inhibits 50% of the radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Characterization: Assessing Agonist/Antagonist Activity

While binding assays reveal affinity, they do not provide information about the functional consequences of ligand binding (i.e., whether the compound is an agonist, antagonist, or partial agonist). Electrophysiological and calcium imaging techniques are employed for this purpose.

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Xenopus oocytes are a robust system for the heterologous expression of ion channels, including nAChRs.[26]

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with cRNAs encoding the desired nAChR subunits.

  • Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber and perfuse with a recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Drug Application: Apply acetylcholine or the coniine homolog to the oocyte and record the resulting current.

  • Data Analysis:

    • Agonist Activity: Construct dose-response curves to determine the EC₅₀ (effective concentration for 50% of maximal response) and maximal efficacy (Emax) of the homolog.

    • Antagonist Activity: Co-apply the homolog with a fixed concentration of acetylcholine to determine its inhibitory effect and calculate the IC₅₀.

Structure-Activity Relationship (SAR) Insights and Data

Systematic modification of the hemlock alkaloid scaffold has yielded valuable insights into the structural determinants of nAChR activity.

  • Stereoselectivity: The activity of coniine and its N-methylated derivative is stereoselective, with one enantiomer often being more potent than the other.[10][12] This highlights the importance of chiral synthesis in developing selective ligands.

  • The Role of the Double Bond: The presence of the double bond in γ-coniceine generally increases its potency at fetal muscle-type nAChRs compared to coniine and N-methylconiine.[11]

  • Side Chain Length: The length and branching of the 2-alkyl side chain are critical for affinity. For many nAChR subtypes, a propyl or butyl chain is optimal.

Comparative Potency of Hemlock Alkaloids at Fetal Muscle-Type nAChRs
AlkaloidRelative Potency (Agonist)Reference
γ-Coniceine++++[10][11][12]
(-)-N-methylconiine+++[10][12]
(±)-N-methylconiine++[10][12]
(+)-N-methylconiine+[10][12]

Relative potency is a qualitative representation based on published data.

Comparative Toxicity of Hemlock Alkaloids

The in vivo toxicity of these alkaloids often correlates with their in vitro potency at nAChRs.

AlkaloidLD₅₀ in Mice (mg/kg)Reference
γ-Coniceine4.4[2][10][12]
Coniine7.7[2]
(-)-N-methylconiine16.1[10][12]
(±)-N-methylconiine17.8[2][10][12]
(+)-N-methylconiine19.2[10][12]

Conclusion and Future Directions

Homologs of hemlock alkaloids continue to be indispensable tools for dissecting the complex pharmacology of nAChRs. Their relatively simple structures and amenability to chemical modification allow for the systematic exploration of SAR, leading to the development of highly selective and potent ligands.

Future research in this area will likely focus on:

  • Developing subtype-selective antagonists: The identification of antagonists with high selectivity for specific nAChR subtypes holds therapeutic promise for a range of disorders, including nicotine addiction, schizophrenia, and certain types of cancer.[21][27]

  • Exploring allosteric modulation: In addition to orthosteric ligands that bind to the acetylcholine binding site, there is growing interest in developing positive and negative allosteric modulators (PAMs and NAMs) that bind to distinct sites and fine-tune receptor activity.[28]

  • Leveraging advanced computational methods: The increasing accuracy of computational modeling will further accelerate the rational design of novel hemlock alkaloid homologs with tailored pharmacological profiles.[17][20][29]

By combining modern synthetic chemistry, sophisticated in vitro and in vivo assays, and powerful computational tools, the study of these ancient toxins will undoubtedly continue to yield profound insights into the function of nAChRs in health and disease.

References

  • Gotti, C., Zoli, M., & Clementi, F. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews. [Link]

  • Green, B. T., Lee, S. T., Panter, K. E., & Brown, D. R. (2012). Stereoselective Potencies and Relative Toxicities of γ-Coniceine and N-Methylconiine Enantiomers. Chemical Research in Toxicology. [Link]

  • Green, B. T., Welch, K. D., & Panter, K. E. (2013). Plant Toxins That Affect Nicotinic Acetylcholine Receptors: A Review. Journal of Agricultural and Food Chemistry. [Link]

  • Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules. [Link]

  • Panter, K. E., et al. (2011). Poison hemlock (Conium maculatum L.). USDA-ARS Poisonous Plant Research Laboratory. [Link]

  • Radulović, N. S., & N. M. D. (2015). Synthetic approaches to coniine and other 2-alkyl piperidines. ResearchGate. [Link]

  • Vetter, J. (2009). Poison hemlock (Conium maculatum L.). Food and Chemical Toxicology. [Link]

  • Wikipedia. (n.d.). Coniine. [Link]

  • Wikipedia. (n.d.). Conium maculatum. [Link]

Sources

An In-depth Technical Guide to 2-sec-butylpiperidine Hydrochloride: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-sec-butylpiperidine hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The piperidine scaffold is a crucial component in numerous pharmaceuticals, and understanding the properties and synthesis of its derivatives is essential for the rational design of new therapeutic agents.[1]

Core Molecular Attributes

A precise understanding of the molecular formula and weight is fundamental for all subsequent research and development activities, including stoichiometric calculations in synthesis, analytical characterization, and formulation.

Establishing the Correct Molecular Formula

There has been some discrepancy in publicly available data regarding the molecular formula of the free base, 2-sec-butylpiperidine. A logical analysis of the structure, which consists of a piperidine ring (C₅H₁₁N) substituted with a sec-butyl group (C₄H₉), definitively establishes the correct molecular formula. The substitution of a hydrogen atom on the piperidine ring with the sec-butyl group results in a final formula of C₉H₁₉N. This is consistent with data available for isomeric compounds in reputable databases such as PubChem.[1][2][3]

Molecular Weight and Formula of the Hydrochloride Salt

The hydrochloride salt is formed by the reaction of the basic nitrogen atom of the piperidine ring with hydrochloric acid (HCl). This process is a standard method to improve the solubility and stability of amine-containing compounds for pharmaceutical applications.

The molecular formula and weight of 2-sec-butylpiperidine and its hydrochloride salt are summarized in the table below.

CompoundMolecular FormulaMolar Mass ( g/mol )
2-sec-butylpiperidine (Free Base)C₉H₁₉N141.27
2-sec-butylpiperidine HydrochlorideC₉H₂₀ClN177.72

Synthesis and Formation of the Hydrochloride Salt

The synthesis of 2-substituted piperidines is a well-established area of organic chemistry, with numerous methodologies available. Common strategies include the catalytic hydrogenation of corresponding pyridine derivatives, the cyclization of amino-alcohols, and various alkylation approaches.[4]

The formation of the hydrochloride salt is typically achieved by treating a solution of the free base with hydrochloric acid.

Experimental Protocol: Preparation of 2-sec-butylpiperidine Hydrochloride

This protocol describes a general procedure for the formation of the hydrochloride salt from the free base.

  • Dissolution: Dissolve the purified 2-sec-butylpiperidine free base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a stoichiometric amount of a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether).

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. The precipitation can be encouraged by cooling the mixture in an ice bath.

  • Isolation: Collect the solid precipitate by filtration.

  • Washing: Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess HCl.

  • Drying: Dry the purified 2-sec-butylpiperidine hydrochloride salt under vacuum to remove any residual solvent.

G cluster_synthesis Synthesis of 2-sec-butylpiperidine cluster_hcl_formation Hydrochloride Salt Formation Pyridine Derivative Pyridine Derivative Catalytic Hydrogenation Catalytic Hydrogenation Pyridine Derivative->Catalytic Hydrogenation H₂, Catalyst 2-sec-butylpiperidine 2-sec-butylpiperidine Catalytic Hydrogenation->2-sec-butylpiperidine Amino-alcohol Amino-alcohol Cyclization Cyclization Amino-alcohol->Cyclization Dehydrating Agent Cyclization->2-sec-butylpiperidine Alkylation Alkylation of Piperidine Precursor Alkylation->2-sec-butylpiperidine Dissolution Dissolution 2-sec-butylpiperidine->Dissolution Anhydrous Solvent Acidification Acidification Dissolution->Acidification HCl Solution Precipitation Precipitation Acidification->Precipitation Isolation Isolation Precipitation->Isolation Filtration Washing Washing Isolation->Washing Cold Solvent Drying Drying Washing->Drying Vacuum 2-sec-butylpiperidine HCl 2-sec-butylpiperidine HCl Drying->2-sec-butylpiperidine HCl G cluster_analytical_workflow Analytical Characterization Workflow Sample Sample NMR Spectroscopy NMR Spectroscopy Sample->NMR Spectroscopy ¹H and ¹³C Mass Spectrometry Mass Spectrometry Sample->Mass Spectrometry EI or ESI Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Chemical Shifts, Splitting Patterns Molecular Weight and Fragmentation Molecular Weight and Fragmentation Mass Spectrometry->Molecular Weight and Fragmentation m/z Values Confirmation of Identity and Purity Confirmation of Identity and Purity Structural Elucidation->Confirmation of Identity and Purity Molecular Weight and Fragmentation->Confirmation of Identity and Purity

Caption: A typical workflow for the analytical characterization of 2-sec-butylpiperidine hydrochloride.

References

  • LookChem. 2-(sec-butyl)piperidine. [Link]

  • RSC Publishing. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. [Link]

  • PubChem. 2,6-Di-tert-butylpiperidine. [Link]

  • ScienceMadness Discussion Board. Synthesis of piperdine. [Link]

  • PubChem. 2-Sec-butylpyridine. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • PubMed. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]

  • PubChem. 1-Butylpiperidine. [Link]

  • Theses.gla.ac.uk. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • PubChem. Hydrochloride salt. [Link]

  • ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • PubChem. 4-Butylpiperidine. [Link]

  • Krackeler Scientific, Inc. TCO-amine HCl salt. [Link]

  • SpectraBase. 2-Methylpiperidine - Optional[1H NMR] - Spectrum. [Link]

  • Google Patents. Synthetic method of piperidine hydrochloride.
  • SciELO. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. [Link]

  • PubChem. 2-Benzylpiperidine. [Link]

  • University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]

Sources

Chiral Piperidine Scaffolds in Medicinal Chemistry: A Technical Guide to Asymmetric Synthesis and Pharmacophore Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is the single most frequently encountered nitrogen heterocycle in U.S. FDA-approved small molecule drugs.[1] However, the transition from achiral or racemic piperidines to chiral, non-racemic piperidine scaffolds represents a critical inflection point in modern drug discovery.

This guide addresses the structural rationale, synthetic challenges, and strategic implementation of chiral piperidines.[2][3][4] Moving beyond simple linkers, these scaffolds serve as rigid geometric constraints that lock pharmacophores into bioactive conformations, optimize metabolic stability by blocking labile sites, and enhance selectivity through specific vector exploration.

Structural Significance & Pharmacophore Engineering

The "Privileged" Conformation

The piperidine ring typically adopts a chair conformation, minimizing torsional strain. Unlike flat aromatic systems (e.g., pyridines), chiral piperidines offer defined 3D vectors.[3]

  • Vector Control: Substituents at C2, C3, or C4 can be oriented axially or equatorially. This allows for precise positioning of hydrogen bond donors/acceptors (HBD/HBA) to match protein binding pockets.

  • Metabolic Blocking: Introduction of a chiral methyl or fluoro group at C2 or C3 often blocks Cytochrome P450-mediated

    
    -oxidation, significantly extending half-life (
    
    
    
    ).
Quantitative Impact on Drug Properties

The following table summarizes how chiral piperidine integration impacts key developability parameters compared to their achiral or aromatic counterparts.

ParameterEffect of Chiral Piperidine ScaffoldMechanism
Solubility Increase (10-100x) Disruption of planar

-stacking; increased

fraction (

).
Lipophilicity Modulation (LogD) Lower aromaticity reduces LogP; basic nitrogen allows pH-dependent ionization.
Selectivity Enhanced Rigid stereocenters differentiate between homologous receptors (e.g., JAK1 vs. JAK2).
hERG Toxicity Reduction Reduced planarity decreases

-

interactions with the hERG channel pore.

Synthetic Strategies: From Resolution to Asymmetry

The historical reliance on resolving racemic mixtures via tartrate salts is inefficient (max 50% yield). Modern medicinal chemistry demands asymmetric routes.

Decision Matrix for Route Selection

The choice of synthesis depends on the substitution pattern and stage of development.

RouteSelection Start Target Chiral Piperidine Subst Substitution Pattern? Start->Subst C2 C2-Substituted Subst->C2 C3_C4 C3/C4-Substituted Subst->C3_C4 Method1 Asymmetric Hydrogenation (Rh/Ir Catalysis) C2->Method1 Preferred Method3 Chiral Auxiliaries (e.g., Ellman Sulfinamide) C2->Method3 Small Scale C3_C4->Method1 If Pyridine Precursor Available Method2 Biocatalysis (Transaminase/IRED) C3_C4->Method2 High Enantioselectivity Scale Pilot Plant / Manufacturing Method1->Scale Scalable to kg Method2->Scale Green/High Selectivity

Caption: Strategic decision tree for selecting synthetic methodologies based on substitution patterns.

Case Studies in Drug Discovery

Niraparib (Zejula): Biocatalytic Dynamic Kinetic Resolution

Target: PARP-1/2 inhibitor for ovarian cancer. The Challenge: The core scaffold is a 3-arylpiperidine.[5] The (S)-enantiomer is required. Traditional resolution of the racemic intermediate was a bottleneck. The Solution: A transaminase-mediated dynamic kinetic resolution (DKR).[5][6]

  • Mechanism: An engineered

    
    -transaminase converts a racemic aldehyde precursor into the chiral amine. The aldehyde racemizes spontaneously in situ, allowing the enzyme to funnel the entire mixture into the desired (S)-amine enantiomer with >99% ee.
    
Tofacitinib (Xeljanz): Asymmetric Hydrogenation

Target: JAK inhibitor for rheumatoid arthritis. The Challenge: Construction of a cis-3,4-disubstituted piperidine ring with high diastereoselectivity. The Solution: Rhodium-catalyzed asymmetric hydrogenation of a pyridinium salt or pyridine precursor.[1]

  • Key Step: Hydrogenation of a 3,4-disubstituted pyridine using a chiral Rh-bisphosphine complex sets both stereocenters simultaneously.

Detailed Experimental Protocol

Protocol: Asymmetric Synthesis of Chiral Piperidines via Rhodium-Catalyzed Hydrogenation Rationale: This method allows for the direct conversion of readily available substituted pyridines into chiral piperidines, a "dearomatization" strategy that builds complexity rapidly.

Materials
  • Substrate: 3-substituted or 3,4-disubstituted pyridine (1.0 equiv).

  • Catalyst: [Rh(COD)Cl]

    
     (2-5 mol%) + Chiral Ligand (e.g., (R)-BINAP or Josiphos) (5-6 mol%).
    
  • Additives: Iodine (I

    
    ) or acidic additives (often required to activate the pyridine ring).
    
  • Solvent: Methanol or Ethanol (degassed).

  • Hydrogen Source: H

    
     gas (50-100 bar) or heterogeneous transfer hydrogenation conditions.
    
Step-by-Step Methodology
  • Catalyst Preparation (Glovebox): In a vial, mix [Rh(COD)Cl]

    
     and the chiral phosphine ligand in degassed methanol. Stir for 30 minutes at room temperature to form the active cationic Rh-complex.
    
  • Substrate Loading: Add the pyridine substrate to a high-pressure steel autoclave (Parr reactor).

  • Activation: Add the catalyst solution to the autoclave. Crucial Step: If using a neutral pyridine, add 10-20 mol% of I

    
     or HCl. This quaternizes/activates the pyridine nitrogen, facilitating hydride transfer.
    
  • Hydrogenation: Seal the reactor. Purge with N

    
     (3x) and then H
    
    
    
    (3x). Pressurize to 60 bar (870 psi) H
    
    
    .
  • Reaction: Stir at 50°C for 24 hours.

  • Workup: Carefully vent the H

    
    . Concentrate the solvent under reduced pressure.
    
  • Purification: The residue is typically an ammonium salt. Neutralize with saturated NaHCO

    
     and extract with dichloromethane (DCM). Purify via silica gel chromatography (eluent: DCM/MeOH/NH
    
    
    
    ).

Validation Criteria (Self-Check):

  • Conversion: >95% by

    
    H NMR (disappearance of aromatic protons).
    
  • Enantiomeric Excess (ee): >90% determined by Chiral HPLC (e.g., Chiralpak AD-H column).

  • Diastereomeric Ratio (dr): For disubstituted piperidines, check cis/trans ratio via NMR coupling constants (

    
    -values).
    

Biocatalytic Cascade Workflow (Niraparib-Type)

The following diagram illustrates the modern chemo-enzymatic cascade used to synthesize complex chiral piperidines, bypassing toxic metal catalysts.

Biocatalysis Substrate Racemic Keto-Ester/Aldehyde Enzyme1 Transaminase (ATA) + PLP Cofactor Substrate->Enzyme1 Dynamic Kinetic Resolution Intermediate Chiral Amine Intermediate Enzyme1->Intermediate Enzyme2 Imine Reductase (IRED) / Cyclization Intermediate->Enzyme2 Spontaneous or Enzymatic Cyclization Product Chiral Piperidine (>99% ee) Enzyme2->Product

Caption: Chemo-enzymatic cascade for the synthesis of high-value chiral piperidine intermediates.

References

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. (2014). [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society / PMC. (2011). [Link]

  • Asymmetric synthesis of substituted NH-piperidines from chiral amines. RSC Advances. (2014). [Link]

  • Tofacitinib Synthesis – An Asymmetric Challenge. ResearchGate / Semantic Scholar. (2018).[7][8] [Link]

Sources

Technical Whitepaper: Structural and Functional Divergence of Piperidine Repellents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 2-sec-butylpiperidine (a specific alkyl-substituted piperidine analog) and Picaridin (the commercialized, functionalized repellent, also known as Icaridin or KBR 3023).

This analysis is structured for drug development professionals, focusing on Structure-Activity Relationships (SAR), toxicological profiles, and the chemical evolution from simple alkaloids to optimized carbamates.

Case Study: 2-sec-butylpiperidine vs. Picaridin (Icaridin)

Executive Summary

The development of modern insect repellents represents a shift from discovering natural bioactive alkaloids to optimizing synthetic analogs for safety and specificity.

  • 2-sec-butylpiperidine represents the alkyl-piperidine class , structurally related to natural venom alkaloids (e.g., Solenopsins) and plant alkaloids (e.g., Coniine). It is characterized by a high pKa, significant lipophilicity, and potential neurotoxicity via nicotinic acetylcholine receptor (nAChR) modulation.

  • Picaridin (Icaridin) is a functionalized carbamate derivative (sec-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate). It was rationally designed to mimic the repellent properties of piperidine alkaloids while eliminating their mammalian toxicity and skin irritation through N-acylation and hydroxylation.

Structural & Physicochemical Analysis[1]

The core difference lies in the substitution vector : 2-sec-butylpiperidine is C-alkylated on the ring, whereas Picaridin is N-acylated with the sec-butyl group relocated to an ester tail.

Comparative Physicochemical Profile[1]
Feature2-sec-butylpiperidinePicaridin (Icaridin)
CAS Number 383128-18-5 (General)119515-38-7
Molecular Formula C₉H₁₉NC₁₂H₂₃NO₃
Core Scaffold Piperidine (Secondary Amine)Piperidine (Carbamate/Amide-like)
Substitution C2-position: sec-butyl groupN1: sec-butyl carboxylate; C2: Hydroxyethyl
Basicity (pKa) ~11.0 (Highly Basic)Neutral (Amide resonance reduces N-basicity)
H-Bond Donors 1 (Amine NH)1 (Hydroxyl OH)
H-Bond Acceptors 13 (Carbamate O, Hydroxyl O)
LogP (Lipophilicity) ~3.2 (Estimated)2.23 (Optimized for skin retention)
Volatility High (Amine odor)Low (Controlled release)
Structural Logic Diagram (SAR)

The following diagram illustrates the structural evolution and the functional consequences of modifying the piperidine core.

SAR_Evolution Natural_Alkaloid Natural Piperidine Alkaloid (e.g., Coniine/Piperine) High Toxicity / Irritant SecButylPip 2-sec-butylpiperidine (C-Alkylated Analog) High pKa (~11) Lipophilic Potential Neurotoxicity Natural_Alkaloid->SecButylPip Structural Analog Optimization SAR Optimization 1. N-Acylation (Reduce Basicity) 2. Hydroxylation (Amphiphilicity) SecButylPip->Optimization Lead Optimization Picaridin Picaridin (Icaridin) (N-Carboxylated Derivative) Neutral pH Target Specificity (AgamOBP1) Excellent Safety Profile Optimization->Picaridin Final Drug Candidate

Caption: SAR evolution from toxic alkyl-piperidines to the optimized Picaridin scaffold.

Mechanism of Action: Specificity vs. Toxicity
2-sec-butylpiperidine (The Alkyl-Amine Pathway)

Simple 2-substituted piperidines often act as "dirty drugs."

  • nAChR Agonism: Due to the unhindered nitrogen lone pair and the lipophilic side chain, these compounds can cross the blood-brain barrier and bind to nicotinic acetylcholine receptors. This mimics the mechanism of Coniine (hemlock toxin) or Solenopsin (fire ant venom), leading to neurotoxicity or dermal necrosis.

  • Non-Specific Irritation: The high basicity (pKa ~11) causes skin irritation and disrupts the acid mantle of the epidermis.

Picaridin (The Selective Repellent Pathway)

Picaridin was designed to target insect olfactory systems without interacting with mammalian neuroreceptors.

  • Odorant Binding Protein (OBP) Interference: Picaridin binds to AgamOBP1 (Anopheles gambiae Odorant Binding Protein 1). Crystallographic studies (PDB: 5EL2) show Picaridin occupies the hydrophobic binding pocket, preventing the insect from detecting host attractants (like lactic acid or 1-octen-3-ol).

  • Receptor Inhibition: It targets the CquiOR136 receptor in Culex mosquitoes, effectively "blinding" the insect's chemosensors.

  • Safety Mechanism: The N-carboxylate group withdraws electron density from the nitrogen, preventing protonation at physiological pH. This renders the molecule incapable of binding to mammalian nAChRs, eliminating the neurotoxic risk associated with 2-sec-butylpiperidine.

Experimental Protocols for Validation

To validate the difference between these two compounds in a lab setting, the following protocols are recommended.

Experiment A: Comparative Volatility & Duration Assay (TGA)

Objective: Determine the evaporation rate, which correlates to protection time.

  • Equipment: Thermogravimetric Analyzer (TGA) (e.g., TA Instruments Q500).

  • Sample Prep: Load 20 µL of pure 2-sec-butylpiperidine and Picaridin into separate platinum pans.

  • Isothermal Run: Heat to 32°C (skin temperature) and hold for 300 minutes under N₂ flow (40 mL/min).

  • Data Analysis: Plot Weight % vs. Time.

    • Expected Result: 2-sec-butylpiperidine will show rapid mass loss (>50% in <60 mins) due to high volatility and lack of H-bond network. Picaridin will show a slow, linear release profile (plateauing), indicative of long-duration efficacy.

Experiment B: In Vitro Cytotoxicity (MTT Assay)

Objective: Quantify the safety margin difference.

  • Cell Line: Human Keratinocytes (HaCaT).

  • Dosing: Prepare serial dilutions (10 µM to 1000 µM) of both compounds in DMSO/Media.

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Detection: Add MTT reagent (0.5 mg/mL), incubate 4 hours. Solubilize formazan crystals.

  • Readout: Absorbance at 570 nm.

  • Calculation: Determine IC50.

    • Hypothesis: 2-sec-butylpiperidine will show lower IC50 (higher toxicity) due to membrane disruption and basicity. Picaridin should show no significant cytotoxicity up to high concentrations.

Synthesis Pathways[3]

The synthesis of these two compounds diverges significantly, highlighting the industrial complexity of Picaridin.

Synthesis_Path cluster_0 2-sec-butylpiperidine Synthesis (Difficult/Low Yield) cluster_1 Picaridin Synthesis (Industrial Scale) Piperidine Piperidine Core Hydroxyethylation Reaction with Ethylene Oxide (Forms 2-(2-hydroxyethyl)piperidine) Piperidine->Hydroxyethylation SecButylCl sec-butyl chloride EO Ethylene Oxide EO->Hydroxyethylation SecButylChloroformate sec-butyl chloroformate Acylation Acylation with sec-butyl chloroformate SecButylChloroformate->Acylation Grignard Grignard Reaction (2-chloropyridine + sec-butylMgBr) Reduction Hydrogenation (Pt/H2) Grignard->Reduction Target1 2-sec-butylpiperidine Reduction->Target1 Hydroxyethylation->Acylation Target2 Picaridin Acylation->Target2

Caption: Divergent synthesis: Picaridin requires functionalization of the N-terminus and C2-position.

Conclusion

While 2-sec-butylpiperidine serves as a useful structural probe to understand the lipophilic requirements of the piperidine binding pocket, it fails as a therapeutic candidate due to its high basicity, volatility, and potential for off-target neurotoxicity.

Picaridin succeeds by retaining the sec-butyl spatial arrangement required for OBP binding but attaching it via a carbamate linkage. This modification, combined with the hydroxyethyl moiety, creates a molecule that is safe for dermal application, plastic-compatible, and highly effective against arthropod vectors.

References
  • Picaridin Structure & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 125098, Icaridin. Retrieved from [Link]

  • Mechanism of Action (OBP Binding): United States Environmental Protection Agency (EPA).[1][2] Picaridin Technical Fact Sheet. Retrieved from [Link]

  • Piperidine Alkaloid Toxicity: ResearchGate. Structures of common insect repellents and piperidine toxicity analysis. Retrieved from [Link]

  • Comparative Efficacy: Wikipedia. Picaridin: Chemistry and Mechanism. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Routes to Chiral 2-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Relevance

The piperidine ring is the most frequent nitrogen heterocycle in FDA-approved drugs. Specifically, the 2-substituted piperidine scaffold is a privileged pharmacophore found in diverse therapeutics, including Methylphenidate (Ritalin) (CNS stimulant), Ropivacaine (anesthetic), and Vilanterol (bronchodilator).

The challenge lies in the C2 stereocenter. Racemic synthesis followed by resolution is no longer the gold standard due to poor atom economy (max 50% yield). Modern drug discovery demands direct, asymmetric access.

This guide details two orthogonal, high-fidelity protocols:

  • The "Reduction" Route: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts (High Atom Economy).

  • The "Functionalization" Route: Asymmetric Lithiation-Trapping of N-Boc Piperidine (High Versatility).

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Best for: Creating alkyl/aryl-substituted piperidines from aromatic precursors. Key Mechanism: Ionic Hydrogenation via Pyridinium Activation.

The Mechanistic Logic

Direct hydrogenation of neutral pyridines is difficult due to their aromatic stability and the tendency of the basic nitrogen to poison metal catalysts.

The Solution (Zhou's Strategy): Activating the pyridine as a pyridinium salt (e.g., N-benzyl or N-acyl) destroys the aromaticity and prevents catalyst poisoning. The catalyst system typically utilizes an Iridium precursor, a chiral bisphosphine ligand (e.g., MeO-Biphep or SegPhos), and an additive (often


 or amines).
Workflow Visualization

G Substrate 2-Substituted Pyridine Salt Pyridinium Salt (Activation Step) Substrate->Salt BnBr or AcCl Intermed Enamine/Iminium Intermediate Salt->Intermed Partial H2 Catalyst [Ir(cod)Cl]2 + (S)-SegPhos + Additive (I2) Catalyst->Intermed Catalysis Product Chiral Piperidine (>90% ee) Intermed->Product Stereoselective Hydride Transfer

Figure 1: Activation strategy for the asymmetric hydrogenation of pyridines. The salt formation is critical to bypass catalyst poisoning.

Detailed Experimental Protocol

Based on the methodology of Zhou et al. (Angew. Chem. Int. Ed. 2012).[1][2]

Reagents:

  • Substrate: 2-phenylpyridine (1.0 equiv)

  • Activator: Benzyl bromide (BnBr) (1.1 equiv)

  • Catalyst Precursor:

    
     (1.0 mol%)[1]
    
  • Ligand: (R)-MeO-Biphep or (R)-SegPhos (2.2 mol%)

  • Additive: Iodine (

    
    ) (5-10 mol%)
    
  • Solvent: Toluene/CH2Cl2 (1:1)

  • H2 Pressure: 600 psi (40 bar)

Step-by-Step Procedure:

  • Salt Formation (Pre-step):

    • Dissolve 2-phenylpyridine in acetone. Add BnBr dropwise.

    • Stir at reflux for 2 hours. The pyridinium salt will precipitate.

    • Filter, wash with Et2O, and dry under vacuum. Critical: Ensure the salt is dry; water deactivates the Ir-catalyst.

  • Catalyst Activation (In Glovebox):

    • In a vial, mix

      
       and the chiral ligand in CH2Cl2. Stir for 10 min (solution turns orange/red).
      
    • Add solid

      
      . Stir for another 10 min. Why? Iodine oxidizes Ir(I) to the active Ir(III) species.
      
  • Hydrogenation:

    • Place the pyridinium salt (0.5 mmol) in a hydrogenation autoclave (e.g., Parr reactor).

    • Add the catalyst solution via syringe.

    • Seal and purge with H2 (3 cycles).

    • Pressurize to 600 psi H2. Stir at RT for 24 hours.

  • Workup & Deprotection:

    • Release pressure carefully.

    • Concentrate the solvent.

    • Optional: To remove the N-benzyl group, perform Pd/C hydrogenolysis (1 atm H2, MeOH) to yield the free chiral piperidine.

Protocol B: Asymmetric Lithiation-Trapping

Best for: Introducing complex functional groups (formyl, carboxyl, allyl) at C2. Key Mechanism: Dynamic Thermodynamic Resolution (DTR) or Kinetic Resolution using Sparteine Surrogates.

The Mechanistic Logic

N-Boc piperidine possesses acidic


-protons. Using s-BuLi with a chiral diamine (like (-)-sparteine or O'Brien's (+)-sparteine surrogate) creates a chiral lithiated species.[3]
  • Challenge: The lithiated species is configurationally unstable.

  • Solution: At low temperatures (-78°C), the chiral ligand locks the lithium into a specific enantiomeric complex, which then reacts with an electrophile with retention of configuration.

Workflow Visualization

L cluster_conditions Critical Parameters Start N-Boc Piperidine Complex Pre-Lithiation Complex (Substrate + s-BuLi + Ligand) Start->Complex (-)-Sparteine Et2O, -78°C Lithiated Chiral Carbanion (Dipole Stabilized) Complex->Lithiated Deprotonation (Kinetic Control) Trapped C2-Substituted Product Lithiated->Trapped Electrophile (E+) (Retention of Config) Temp Temp < -70°C Dry Strictly Anhydrous

Figure 2: Lithiation-trapping sequence. The chiral diamine is essential for enantioselectivity.

Detailed Experimental Protocol

Based on the methodology of Beak (JACS 1994) and O'Brien (Chem. Rev. 2018).

Reagents:

  • Substrate: N-Boc-piperidine (1.0 equiv)[4]

  • Base: s-BuLi (1.3 equiv, cyclohexane solution)

  • Chiral Ligand: (-)-Sparteine (1.3 equiv) (Note: If unavailable, use O'Brien's (+)-sparteine surrogate)

  • Electrophile: Trimethylsilyl chloride (TMSCl) or CO2

  • Solvent: Anhydrous Diethyl Ether (Et2O)

Step-by-Step Procedure:

  • System Preparation:

    • Flame-dry a Schlenk flask under Argon. Moisture kills this reaction instantly.

    • Add (-)-sparteine (1.3 mmol) and anhydrous Et2O (10 mL).

    • Cool to -78°C (Dry ice/Acetone bath).

  • Formation of Chiral Base:

    • Add s-BuLi (1.3 mmol) dropwise. Stir for 15 min at -78°C.

  • Asymmetric Deprotonation:

    • Add N-Boc-piperidine (1.0 mmol) dropwise (dissolved in minimal Et2O).

    • Stir at -78°C for 4-6 hours .

    • Checkpoint: The solution usually remains clear or turns slightly yellow. Turbidity indicates moisture contamination.

  • Electrophilic Trapping:

    • Add the electrophile (e.g., TMSCl, 1.5 mmol) dropwise.

    • Stir for 1 hour at -78°C, then allow to warm slowly to RT over 12 hours.

  • Quench:

    • Add sat. NH4Cl solution. Extract with Et2O.[4]

    • Purify via silica gel chromatography.

Comparative Analysis & Decision Matrix

FeatureProtocol A: Ir-HydrogenationProtocol B: Lithiation-Trapping
Primary Utility Synthesis of 2-aryl/alkyl piperidines.Introduction of functional groups (COOH, CHO, SiR3).
Enantioselectivity Excellent (90-99% ee).Good to Excellent (85-95% ee).[5]
Scalability High (kg scale possible).Moderate (Cryogenic limits).
Atom Economy High (Addition reaction).Lower (Stoichiometric chiral ligand often required).
Key Limitation Requires high pressure (H2); Catalyst cost.Requires -78°C; Sparteine availability.[6]

Troubleshooting & Optimization

For Hydrogenation (Protocol A):
  • Low Conversion: Usually due to catalyst poisoning. Ensure the pyridinium salt is halide-free (wash thoroughly) or use non-coordinating counterions like

    
     or 
    
    
    
    .
  • Low ee: Check the H2 pressure. Lower pressures often lead to higher ee in some Ir-systems, but reaction time increases.

For Lithiation (Protocol B):
  • Racemization: If ee is low, the temperature likely spiked above -70°C during s-BuLi addition. Use an internal thermometer.

  • Ligand Availability: Natural (-)-sparteine is sometimes scarce. Synthetically available surrogates (see O'Brien, 2018) are reliable alternatives.

References

  • Iridium-Catalyzed Asymmetric Hydrogen

    • Ye, Z.-S., et al. (2012).[1][2] Angewandte Chemie International Edition.

    • [Link]

  • Asymmetric Lithi

    • Firth, J. D., O'Brien, P., et al. (2018). Chemical Reviews.
    • [Link]

  • High-Temperature Lithiation Optimiz

    • Gelardi, G., et al. (2013).[3] Organic Letters.

    • [Link]

  • Iridium(III)

    • Despois, A., Cramer, N. (2025).[2] Nature Chemistry.[2][7]

    • [Link][7]

Sources

Application Note: Catalytic Hydrogenation of 2-(butan-2-yl)pyridine to Piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance and Challenges

Piperidine and its derivatives are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2][3] Their prevalence in numerous FDA-approved drugs underscores their critical importance in medicinal chemistry.[1][3][4] The most direct and atom-economical route to these saturated heterocycles is the catalytic hydrogenation of their pyridine precursors.[1][3] This process, while conceptually simple, involves the saturation of an aromatic ring, a transformation that presents significant challenges.

The aromatic stability of the pyridine nucleus necessitates the use of potent catalytic systems, often requiring elevated temperatures and high hydrogen pressures to overcome the activation energy barrier.[1][5] Furthermore, the Lewis basic nitrogen atom present in both the pyridine starting material and the piperidine product can act as a catalyst poison, impeding the reaction.[1] For substituted pyridines, such as the sterically hindered 2-(butan-2-yl)pyridine, these challenges are amplified.

This application note provides a comprehensive guide for the catalytic hydrogenation of 2-(butan-2-yl)pyridine to its corresponding piperidine, isolated as a stable hydrochloride salt. We will delve into the mechanistic rationale for the chosen conditions, provide a detailed and field-tested experimental protocol, and outline the necessary safety procedures for this high-pressure reaction.

Mechanistic Rationale: The Role of Acidic Medium

The direct hydrogenation of pyridine can be sluggish due to the aforementioned catalyst inhibition by the basic nitrogen. A common and effective strategy to mitigate this is the addition of an acid.[1][3][4] In this protocol, the reaction is conducted in the presence of hydrochloric acid (HCl), which serves a crucial role in activating the substrate.

The HCl protonates the nitrogen atom of the 2-(butan-2-yl)pyridine, forming the corresponding pyridinium salt.[6][7] This protonation disrupts the aromaticity of the ring, making it more susceptible to reduction.[6][7] The resulting partial positive charge on the ring enhances its interaction with the electron-rich surface of the heterogeneous catalyst, thereby facilitating the hydrogenation process. This allows the reaction to proceed under milder conditions of temperature and pressure than would be required in the absence of an acid.[6][7]

The hydrogenation proceeds in a stepwise manner, with the addition of three moles of hydrogen gas across the double bonds of the pyridine ring to yield the saturated piperidine. The use of a platinum-based catalyst, such as Platinum(IV) oxide (PtO₂, Adams' catalyst), is common for this transformation due to its high activity and efficacy in reducing N-heterocycles.[1][5]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the conversion of 2-(butan-2-yl)pyridine to 2-(sec-butyl)piperidine HCl.

G cluster_0 Reaction Initiation cluster_1 Catalytic Cycle cluster_2 Product Isolation Start 2-(butan-2-yl)pyridine Protonation Pyridinium Salt Formation Start->Protonation + HCl Adsorption Adsorption onto Catalyst Surface Protonation->Adsorption PtO₂/H₂ Hydrogenation Stepwise Hydrogen Addition Adsorption->Hydrogenation + 3H₂ Desorption Product Desorption Hydrogenation->Desorption Final_Product 2-(sec-butyl)piperidine HCl Desorption->Final_Product

Caption: Reaction pathway for the acid-catalyzed hydrogenation.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for researchers familiar with standard organic synthesis techniques and high-pressure reactor operation.

Materials and Equipment
Reagents & Solvents Equipment
2-(butan-2-yl)pyridineHigh-pressure hydrogenation reactor (e.g., Parr shaker)
Platinum(IV) oxide (PtO₂)Inert gas supply (Nitrogen or Argon)
Concentrated Hydrochloric Acid (HCl)High-purity hydrogen gas supply with regulator
Ethanol (absolute)Magnetic stirrer with hotplate
Diethyl ether (anhydrous)Filtration apparatus (Büchner funnel, filter paper)
Celite® or other filter aidRotary evaporator
Anhydrous sodium sulfate (Na₂SO₄)Standard laboratory glassware
Safety Precautions
  • High-Pressure Operations: Hydrogenation reactions are conducted under high pressure and involve flammable hydrogen gas. All operations must be performed in a well-ventilated fume hood, behind a blast shield.[8][9] Personnel must be thoroughly trained in the operation of the specific high-pressure reactor being used.[10]

  • Pyrophoric Catalyst: The platinum catalyst, particularly after the reaction, can be pyrophoric. Do not allow the filter cake to dry completely in the air.[1] It should be quenched carefully with water.

  • Flammable Solvents: Ethanol and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.[8]

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.[10][11]

Reaction Setup and Execution
  • Reactor Preparation: Ensure the high-pressure reactor vessel is clean and dry. To the vessel, add 2-(butan-2-yl)pyridine (1.0 eq).

  • Solvent and Acid Addition: Add absolute ethanol as the solvent. For every 1 gram of starting material, use approximately 10-15 mL of ethanol. Carefully add concentrated hydrochloric acid (1.0-1.1 eq) dropwise while stirring.

  • Catalyst Loading: Add Platinum(IV) oxide (PtO₂, 1-5 mol%). Handle the catalyst in a way that minimizes exposure to air.

  • Sealing and Purging: Securely seal the reactor vessel according to the manufacturer's instructions. Purge the reactor head and vessel multiple times with an inert gas (e.g., nitrogen) to completely remove any air (oxygen).[8][12]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[5] Begin vigorous stirring and, if necessary, heat the reaction to the target temperature (e.g., 25-50°C).

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.

Work-up and Product Isolation
  • Depressurization and Purging: Once the reaction is complete, stop the stirring and heating. Carefully and slowly vent the excess hydrogen gas into the fume hood exhaust.[10] Purge the reactor several times with inert gas.

  • Catalyst Filtration: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.[1] Caution: Keep the filter cake wet with solvent to prevent ignition. Quench the collected catalyst on the filter paper with water immediately after filtration.

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Product Precipitation: The crude product, 2-(sec-butyl)piperidine hydrochloride, may precipitate upon concentration. To ensure complete precipitation, the concentrated residue can be triturated with anhydrous diethyl ether.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the final product.

Experimental Workflow Visualization

The following diagram outlines the key stages of the experimental procedure.

G Start Charge Reactor: Substrate, EtOH, HCl, PtO₂ Seal_Purge Seal Reactor & Purge with N₂ Start->Seal_Purge Pressurize Pressurize with H₂ (50-70 bar) Seal_Purge->Pressurize React Stir at 25-50°C Monitor H₂ uptake Pressurize->React Vent_Purge Vent H₂ & Purge with N₂ React->Vent_Purge Filter Filter through Celite® (Quench catalyst) Vent_Purge->Filter Concentrate Concentrate Filtrate (Rotary Evaporator) Filter->Concentrate Precipitate Precipitate with Et₂O Concentrate->Precipitate Isolate Filter and Dry Product Precipitate->Isolate End 2-(sec-butyl)piperidine HCl Isolate->End

Caption: Step-by-step experimental workflow.

Summary of Key Parameters

ParameterRecommended Range/ValueRationale
Catalyst Platinum(IV) oxide (PtO₂)High activity for pyridine hydrogenation.[5]
Catalyst Loading 1-5 mol%Balances reaction rate with cost and ease of removal.
Solvent EthanolGood solvent for both substrate and product salt.
Acid Hydrochloric Acid (1.0-1.1 eq)Activates the pyridine ring for reduction.[6][7]
Hydrogen Pressure 50-70 barSufficient pressure to facilitate hydrogenation without requiring overly specialized equipment.[5]
Temperature 25-50°CMild conditions are often sufficient in an acidic medium.[5]
Expected Yield >90%High conversion is typical for this type of reaction.

Conclusion

The catalytic hydrogenation of 2-(butan-2-yl)pyridine in the presence of hydrochloric acid is an efficient and reliable method for the synthesis of 2-(sec-butyl)piperidine hydrochloride. The key to success lies in the acid-mediated activation of the pyridine ring, which allows the reaction to proceed under relatively mild conditions. Adherence to strict safety protocols for handling high-pressure hydrogen and pyrophoric catalysts is paramount for the safe execution of this procedure. This protocol provides a robust foundation for researchers in drug discovery and chemical development to access valuable piperidine building blocks.

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogen
  • Hydrogenation Reaction Safety In The Chemical Industry. Vertex AI Search.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Indian Journal of Advances in Chemical Science.
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
  • CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES.
  • Hazards associated with laboratory scale hydrogen
  • Hydrogenation of pyridine compared to other heteroarom
  • Hydrogenation of pyridine compared to other heteroarom
  • Hydrogenation: How we can make it safer. H.E.L Group.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
  • Hydrogen
  • Synthesis of piperidines via the hydrogenation of pyridines. (a)...

Sources

Application Notes & Protocols: Resolution of Racemic 2-sec-Butylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective resolution of racemic 2-sec-butylpiperidine into its constituent enantiomers. Chiral 2-substituted piperidines are crucial building blocks in medicinal chemistry, with enantiomeric purity often being a critical determinant of pharmacological activity and safety.[1] This guide outlines and compares three primary resolution strategies: classical diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography. Each section explains the underlying scientific principles, provides detailed, step-by-step protocols, and discusses key experimental variables and optimization strategies.

Introduction: The Significance of Chiral 2-sec-Butylpiperidine

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in numerous approved pharmaceuticals. When substituted at the 2-position, as in 2-sec-butylpiperidine, a stereocenter is created, resulting in a pair of non-superimposable mirror-image molecules known as enantiomers. These enantiomers can exhibit profoundly different biological activities, with one often being responsible for the desired therapeutic effect while the other may be inactive or contribute to undesirable side effects.[2] Therefore, the ability to isolate a single, pure enantiomer is a fundamental requirement in the development of chiral drugs.

This guide focuses on the practical methods available for resolving racemic 2-sec-butylpiperidine, a process of separating a 50:50 mixture of its (R) and (S) enantiomers. The selection of an appropriate resolution strategy depends on factors such as scale, required purity, cost, and available equipment.

Method 1: Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a robust and scalable technique that remains a cornerstone of industrial chiral separations.[3] The method relies on the differential physical properties of diastereomers, which are formed by reacting the racemic amine with a single enantiomer of a chiral resolving agent.[4]

Principle of Resolution: A racemic mixture of a base, such as (±)-2-sec-butylpiperidine, is reacted with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts.

  • (R)-amine + (R)-acid → (R,R)-diastereomeric salt

  • (S)-amine + (R)-acid → (S,R)-diastereomeric salt

These diastereomeric salts are not mirror images and thus have different physical properties, most importantly, different solubilities in a given solvent system.[5] By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution while the other remains dissolved. The precipitated salt is then isolated, and the chiral amine is liberated by treatment with a base.

Key Experimental Choices & Causality:

  • Choice of Resolving Agent: Chiral carboxylic acids are commonly used for resolving amines.[6] Tartaric acid and its derivatives are popular choices due to their availability, low cost, and effectiveness in forming crystalline salts.[5] For 2-sec-butylpiperidine, a resolving agent like L-(+)-tartaric acid or a derivative such as (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) is a logical starting point.

  • Solvent Selection: The choice of solvent is critical as it dictates the solubility difference between the diastereomeric salts. A solvent system must be identified where one salt is sparingly soluble and the other is highly soluble. This often requires empirical screening of various solvents (e.g., ethanol, methanol, isopropanol, acetone) and solvent/water mixtures.

  • Stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence the efficiency and yield of the resolution. Ratios of 0.5 to 1.0 equivalents of the resolving agent are typically explored.[5]

Protocol 2.1: Resolution using L-(+)-Tartaric Acid

This protocol provides a representative procedure for the resolution of (±)-2-sec-butylpiperidine. Note: This is a generalized protocol and requires optimization for specific laboratory conditions and purity requirements.

Materials:

  • (±)-2-sec-butylpiperidine

  • L-(+)-Tartaric acid

  • Methanol (or other suitable solvent)

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Diethyl ether or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Filter paper, Buchner funnel, and flask

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • In a flask, dissolve 1.0 equivalent of (±)-2-sec-butylpiperidine in a minimal amount of warm methanol.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of L-(+)-tartaric acid in warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Spontaneous precipitation of the less soluble diastereomeric salt may occur.

    • If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Cool the mixture further in an ice bath (0-5 °C) for several hours to maximize precipitation.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

    • Air-dry the crystals. The enantiomeric purity of the salt can be improved by recrystallization from the same solvent system.

  • Liberation of the Free Amine:

    • Dissolve the collected diastereomeric salt in water.

    • Make the solution basic (pH > 12) by adding 2M NaOH solution. This neutralizes the tartaric acid and liberates the free amine.

    • Extract the aqueous solution multiple times with a suitable organic solvent like diethyl ether or dichloromethane.

    • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Final Product Isolation:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the enantioenriched 2-sec-butylpiperidine.

  • Purity Analysis:

    • Determine the enantiomeric excess (% ee) of the product using a suitable analytical technique, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) (see Section 5).

Workflow Visualization:

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation cluster_3 Step 4: Isolation racemate Racemic (±)-Amine mix Mix in Solvent (e.g., Methanol) racemate->mix acid Chiral Acid (e.g., L-Tartaric Acid) acid->mix salts Diastereomeric Salts (R,R) and (S,R) mix->salts cool Cool & Crystallize salts->cool filter Filter cool->filter solid Less Soluble Salt (e.g., (S,R)-salt) filter->solid liquid More Soluble Salt (in Mother Liquor) filter->liquid base Add Base (NaOH) solid->base extract Extract with Organic Solvent base->extract enant Enantioenriched Amine (e.g., (S)-Amine) extract->enant

Caption: Workflow for Classical Resolution via Diastereomeric Salt Formation.

Method 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic resolutions leverage the high stereoselectivity of enzymes to differentiate between enantiomers.[7] For amines, hydrolases like lipases are commonly used to catalyze the acylation of one enantiomer preferentially, leaving the other unreacted.[8] This process is known as a kinetic resolution because it relies on the difference in reaction rates between the two enantiomers.

Principle of Resolution: In a typical EKR of a racemic amine, an acyl donor (e.g., an ester like ethyl acetate) and a lipase (e.g., Candida antarctica lipase B, CALB) are used. The enzyme selectively catalyzes the transfer of the acyl group to one enantiomer of the amine, forming an amide. The unreacted amine enantiomer and the newly formed amide can then be separated based on their different chemical properties (e.g., by extraction or chromatography).

  • (R)-amine + (S)-amine + Acyl Donor --(Lipase)--> (R)-amide + (S)-amine (unreacted)

A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[7] However, techniques like Dynamic Kinetic Resolution (DKR) can overcome this by combining the enzymatic reaction with an in-situ racemization of the starting material, potentially achieving a theoretical yield of 100%.[8][9]

Protocol 3.1: Lipase-Catalyzed Kinetic Resolution

This protocol describes a general procedure for the enzymatic resolution of (±)-2-sec-butylpiperidine.

Materials:

  • (±)-2-sec-butylpiperidine

  • Immobilized Lipase (e.g., Novozym 435 - CALB)

  • Acyl donor (e.g., Isopropenyl acetate or Ethyl acetate)

  • Anhydrous organic solvent (e.g., Toluene or Tetrahydrofuran)

  • Silica gel for column chromatography

  • Standard workup reagents

Procedure:

  • Reaction Setup:

    • To a solution of (±)-2-sec-butylpiperidine (1.0 equiv.) in an anhydrous organic solvent, add the acyl donor (e.g., isopropenyl acetate, 0.6 equiv.).

    • Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).

  • Reaction Monitoring:

    • Stir the suspension at a controlled temperature (e.g., 30-45 °C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The goal is to stop the reaction at or near 50% conversion to maximize both yield and enantiomeric excess of the remaining amine.

  • Workup and Separation:

    • Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting mixture contains the acylated amine (amide) and the unreacted amine enantiomer. These can be separated by silica gel column chromatography. The less polar amide will typically elute before the more polar free amine.

  • Analysis:

    • Analyze the separated, unreacted amine fraction for its enantiomeric excess using chiral GC or HPLC.

Table 1: Comparison of Resolution Strategies

ParameterClassical ResolutionEnzymatic Kinetic ResolutionChiral Chromatography
Principle Diastereomer formation & fractional crystallizationEnantioselective enzymatic reactionDifferential interaction with a chiral stationary phase
Max. Yield ~40-50% (per cycle)50% (up to 100% with DKR)>95% (analytical), variable (preparative)
Scalability ExcellentGood, can be limited by enzyme cost/activityLimited by column size and cost
Pros Low-cost reagents, robust, well-establishedHigh selectivity, mild conditions, reusable catalystFast (analytical), direct separation, high purity
Cons Requires screening of agents/solvents, can be labor-intensive50% yield limit (EKR), requires reaction monitoringHigh cost of columns/solvents, lower throughput (prep)

Method 3: Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique that directly separates enantiomers.[10] The separation occurs within a chromatography column packed with a chiral stationary phase (CSP).

Principle of Separation: The enantiomers of the racemic mixture are passed through the CSP in a mobile phase. The CSP, being chiral itself, interacts transiently and diastereomerically with each enantiomer. One enantiomer will have a slightly stronger or more frequent interaction with the CSP, causing it to travel more slowly through the column and elute later. This difference in retention time allows for their separation. Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are widely used and effective for separating a broad range of compounds, including amines.[2][11]

Protocol 4.1: Chiral HPLC Method Development

This protocol outlines the steps for developing an analytical HPLC method to separate the enantiomers of 2-sec-butylpiperidine.

Instrumentation & Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Chiral Stationary Phase column (e.g., Chiralpak IA or similar polysaccharide-based column)

  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)

  • Amine additive (e.g., Diethylamine, DEA)

Procedure:

  • Column Selection: Choose a polysaccharide-based CSP known for good performance with amines, such as a Chiralpak IA, IB, or IC.

  • Mobile Phase Screening (Normal Phase):

    • Start with a standard mobile phase, such as Hexane/Isopropanol (90:10 v/v).

    • To improve peak shape and reduce tailing for the basic amine, add a small amount of an amine additive like Diethylamine (DEA) to the mobile phase (e.g., 0.1%).

  • Method Optimization:

    • Inject a solution of racemic 2-sec-butylpiperidine.

    • If separation is not achieved, systematically vary the mobile phase composition (e.g., change the ratio of Hexane/Isopropanol, or switch the alcohol modifier to ethanol).

    • Adjust the flow rate (typically 0.5-1.5 mL/min) and column temperature to optimize resolution and analysis time.

  • Detection:

    • Since 2-sec-butylpiperidine lacks a strong UV chromophore, detection can be challenging. Derivatization with a UV-active agent may be necessary for high sensitivity, or alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) can be employed.[12]

Table 2: Example Chiral HPLC Conditions

ParameterCondition
Column Chiralpak IA (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm (low wavelength) or after derivatization
Injection Vol. 10 µL

Analysis of Enantiomeric Purity

Accurately determining the enantiomeric excess (% ee) is critical to validate the success of any resolution procedure. Chiral gas chromatography (GC) is often a suitable method for volatile amines like 2-sec-butylpiperidine.

Protocol 5.1: Chiral GC Analysis

Instrumentation & Materials:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral Capillary Column (e.g., a cyclodextrin-based column like Rt-βDEXsm)[13]

  • High-purity carrier gas (Helium or Hydrogen)

  • Sample dissolved in a suitable solvent (e.g., Methanol)

Procedure:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the resolved 2-sec-butylpiperidine sample. Also prepare a standard of the racemic starting material.

  • Instrument Setup:

    • Install the chiral GC column.

    • Set an appropriate temperature program. Start with an initial oven temperature (e.g., 60 °C), hold for a few minutes, then ramp to a final temperature (e.g., 180 °C) at a rate of 2-5 °C/min.

    • Set injector and detector temperatures (e.g., 220 °C).

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the resolved sample.

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

References

  • Chemoenzymatic dynamic kinetic resolution of secondary amines. (2026, January 24). Request PDF. [Link]

  • Cochrane, E. J., Leonori, D., Hassall, L. A., & Coldham, I. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications, 50(74), 10951–10953. [Link]

  • Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols and Amines Employing Copper-Based Photocatalysis. (2023, June 8). ACS Catalysis. [Link]

  • Catalytic Kinetic Resolution of Cyclic Secondary Amines. (2025, August 6). ResearchGate. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(20), 5545–5563. [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.). Academia.edu. Retrieved from [Link]

  • Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Technology. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry, 17(9), 1337–1348. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. [Link]

  • Szatmári, I., Fekete, Z., & Varga, E. (2022). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. Molecules, 27(10), 3144. [Link]

  • Chiral resolution. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-sec-Butylpiperidine as a Constrained Building Block for Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quest for Structural Rigidity in Peptide Therapeutics

Peptides are exquisite signaling molecules, offering high potency and selectivity. However, their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and off-target effects. Peptidomimetics, molecules that mimic the structure and function of natural peptides, provide a powerful strategy to overcome these limitations. A key approach in peptidomimetic design is the introduction of conformational constraints to lock the molecule in its bioactive conformation, thereby enhancing its affinity, selectivity, and stability.

This guide explores the application of 2-sec-butylpiperidine, a unique cyclic amino acid analogue, as a building block for constructing novel peptidomimetics. The incorporation of this sterically demanding, chiral scaffold introduces significant conformational rigidity, offering a sophisticated tool for modulating the three-dimensional structure and, consequently, the biological activity of peptide-based therapeutics. We will delve into the rationale behind its use, propose synthetic strategies for the requisite building blocks, and provide detailed protocols for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS).

The 2-sec-Butylpiperidine Scaffold: A Tool for Stereochemical and Conformational Control

The piperidine ring, a saturated six-membered heterocycle, is a prevalent motif in numerous natural products and pharmaceuticals. When incorporated into a peptide backbone, it acts as a proline analogue, inducing turns and restricting conformational freedom. The addition of a sec-butyl group at the 2-position introduces further layers of complexity and control:

  • Enhanced Rigidity: The bulky sec-butyl group significantly restricts rotation around the N-Cα and Cα-C bonds, leading to a more defined peptide backbone conformation.

  • Stereochemical Diversity: The 2-sec-butylpiperidine moiety possesses at least two chiral centers: one at the C2 position of the piperidine ring and another within the sec-butyl group itself. This gives rise to four potential diastereomers, each capable of inducing a unique three-dimensional arrangement in the resulting peptidomimetic. This stereochemical diversity is a powerful tool for fine-tuning receptor interactions.

  • Modulation of Physicochemical Properties: The lipophilic sec-butyl group can enhance membrane permeability and influence the overall pharmacokinetic profile of the peptidomimetic.

Physicochemical Properties of 2-sec-Butylpiperidine

A comprehensive understanding of the building block's properties is essential for its effective application.

PropertyValueSource
Molecular Formula C₉H₁₉NPubChem
Molecular Weight 141.26 g/mol PubChem
Boiling Point ~175-177 °C (Predicted)Not Available
LogP ~2.5 (Predicted)Not Available
pKa ~11.2 (Predicted, for the piperidinium ion)Not Available

Note: Experimental data for 2-sec-butylpiperidine is limited. Predicted values are provided for guidance.

Stereoisomers of 2-sec-butylpiperidine

The stereochemical complexity of 2-sec-butylpiperidine is a key feature for its use in peptidomimetics. The four possible diastereomers can be systematically explored to optimize biological activity.

G cluster_0 Stereoisomers of 2-sec-Butylpiperidine 2R_S (2R, S)-2-sec-butylpiperidine Peptidomimetic A Peptidomimetic A 2R_S->Peptidomimetic A Incorporation 2S_S (2S, S)-2-sec-butylpiperidine Peptidomimetic B Peptidomimetic B 2S_S->Peptidomimetic B Incorporation 2R_R (2R, R)-2-sec-butylpiperidine Peptidomimetic C Peptidomimetic C 2R_R->Peptidomimetic C Incorporation 2S_R (2S, R)-2-sec-butylpiperidine Peptidomimetic D Peptidomimetic D 2S_R->Peptidomimetic D Incorporation

Caption: Stereoisomers of 2-sec-butylpiperidine and their potential to generate distinct peptidomimetics.

Protocol I: Proposed Synthesis of N-Fmoc-2-sec-butylpiperidine-2-carboxylic Acid

The successful incorporation of 2-sec-butylpiperidine into a peptide via SPPS requires its preparation as an N-terminally protected carboxylic acid. The following is a proposed synthetic route, drawing upon established methodologies for the synthesis of substituted pipecolic acids.[1]

G Start 2-sec-Butylpyridine Step1 Stereoselective Reduction Start->Step1 e.g., H₂, Rh/C, chiral ligand Step2 N-Protection (e.g., Boc) Step1->Step2 Boc₂O, base Step3 α-Carboxylation Step2->Step3 1. s-BuLi, (-)-sparteine 2. CO₂ Step4 Esterification Step3->Step4 e.g., TMS-CHN₂ Step5 Diastereomer Separation Step4->Step5 Chiral HPLC or crystallization Step6 Boc Deprotection Step5->Step6 TFA/DCM Step7 N-Fmoc Protection Step6->Step7 Fmoc-OSu, base Step8 Ester Hydrolysis Step7->Step8 LiOH, THF/H₂O Final N-Fmoc-2-sec-butyl- piperidine-2-carboxylic acid Step8->Final

Caption: Proposed synthetic workflow for N-Fmoc-2-sec-butylpiperidine-2-carboxylic acid.

Step-by-Step Methodology:
  • Stereoselective Reduction of 2-sec-Butylpyridine: The synthesis commences with the stereoselective reduction of commercially available 2-sec-butylpyridine. This can be achieved through catalytic hydrogenation using a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand, to induce facial selectivity and enrich the desired stereoisomer of 2-sec-butylpiperidine.

  • N-Protection: The resulting secondary amine is protected, for example, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. This yields N-Boc-2-sec-butylpiperidine.[2]

  • α-Carboxylation: The crucial C-C bond formation at the 2-position is achieved via stereoselective deprotonation using a strong, sterically hindered base such as sec-butyllithium in the presence of a chiral ligand like (-)-sparteine, followed by quenching with carbon dioxide.[3] This step is critical for establishing the stereochemistry at the C2 position.

  • Esterification: The resulting carboxylic acid is esterified, for instance, by treatment with diazomethane or (trimethylsilyl)diazomethane, to facilitate purification.

  • Diastereomer Separation: At this stage, the mixture of diastereomers (arising from the two chiral centers) can be separated using chiral chromatography (e.g., HPLC with a chiral stationary phase) or through diastereomeric salt formation and crystallization.[4]

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • N-Fmoc Protection: The free secondary amine is then protected with the fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) and a base. The Fmoc group is the standard N-terminal protecting group for SPPS.[5][6]

  • Ester Hydrolysis: Finally, the methyl ester is hydrolyzed under basic conditions (e.g., with lithium hydroxide in a mixture of tetrahydrofuran and water) to yield the desired N-Fmoc-2-sec-butylpiperidine-2-carboxylic acid building block.

Protocol II: Incorporation of N-Fmoc-2-sec-butylpiperidine-2-carboxylic Acid into a Peptide via SPPS

The incorporation of the sterically hindered 2-sec-butylpiperidine building block into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and minimize racemization.

G Start Resin-Bound Peptide with Free N-terminus Step1 Pre-activation of N-Fmoc-2-sec-butylpiperidine- 2-carboxylic acid Start->Step1 Dissolve in DMF/NMP Step2 Coupling to Resin Step1->Step2 Add to resin Step3 Washing Step2->Step3 DMF, DCM Step4 Fmoc Deprotection Step3->Step4 20% Piperidine in DMF Step5 Washing Step4->Step5 DMF, DCM Next Ready for Next Coupling Cycle Step5->Next Reagents Coupling Reagents: HATU/DIPEA or COMU/DIPEA Reagents->Step1

Caption: Workflow for the solid-phase synthesis incorporation of the 2-sec-butylpiperidine building block.

Materials and Reagents:
  • Fmoc-protected amino acids

  • N-Fmoc-2-sec-butylpiperidine-2-carboxylic acid (synthesized as per Protocol I)

  • Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[7][8]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% piperidine in N,N-dimethylformamide (DMF)[9]

  • Solvents: DMF, Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)

  • Cleavage cocktail (e.g., TFA/triisopropylsilane/water)

Step-by-Step Methodology:
  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF and DCM.

  • Pre-activation and Coupling of N-Fmoc-2-sec-butylpiperidine-2-carboxylic Acid:

    • In a separate vessel, dissolve 3 equivalents of N-Fmoc-2-sec-butylpiperidine-2-carboxylic acid and 2.9 equivalents of HATU (or COMU) in DMF (or a 1:1 mixture of DMF/NMP for improved solubility).[10]

    • Add 6 equivalents of DIPEA to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin-bound peptide.

    • Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance of the building block, a longer coupling time is recommended.[11]

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling (double coupling) may be necessary.

  • Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptidomimetic by mass spectrometry and NMR spectroscopy.[12][13][14]

Application & Expected Results: Engineering Conformational Landscapes

The incorporation of 2-sec-butylpiperidine is expected to have a profound impact on the conformational properties of the resulting peptidomimetic. The rigid piperidine ring, combined with the bulky sec-butyl substituent, will likely induce a well-defined turn or kink in the peptide backbone, similar to the effect of proline and its analogues.[15][16]

Conformational Analysis:

  • NMR Spectroscopy: 2D NMR techniques, such as NOESY and ROESY, will be invaluable for determining the solution-state conformation of the peptidomimetic. The observation of specific through-space correlations between protons will provide insights into the folding of the peptide chain around the 2-sec-butylpiperidine residue.[17][18]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess the overall secondary structure of the peptidomimetic in solution.

  • Molecular Modeling: Computational methods, such as molecular dynamics simulations, can be employed to explore the conformational landscape of the peptidomimetic and to rationalize the experimental findings.

By systematically synthesizing and analyzing peptidomimetics containing each of the four diastereomers of 2-sec-butylpiperidine, researchers can perform detailed structure-activity relationship (SAR) studies. This will allow for the identification of the optimal stereochemistry for a given biological target, leading to the development of highly potent and selective therapeutic candidates.

Conclusion

2-sec-butylpiperidine represents a sophisticated and powerful building block for the design and synthesis of advanced peptidomimetics. Its inherent rigidity and stereochemical complexity provide medicinal chemists with a versatile tool to precisely control the three-dimensional structure of peptide-based molecules. While the synthesis of the requisite building block is non-trivial, the potential rewards in terms of enhanced biological activity, selectivity, and metabolic stability make it a compelling target for researchers in the field of drug discovery. The protocols and strategies outlined in this guide provide a solid foundation for the exploration of this exciting new class of peptidomimetic scaffolds.

References

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Semantic Scholar. (2002). Stereoselective Synthesis of C-6 Substituted Pipecolic Acid Derivatives. [Link]

  • ResearchGate. (2025). Conformational Studies of Peptides Containing cis -3-Hydroxy- d -proline. [Link]

  • PubMed. (n.d.). Conformational Studies on Peptides With Proline in the Right-Handed Alpha-Helical Region. [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • Taylor & Francis Online. (2021). A convenient and highly enantioselective synthesis of (S)-2-pipecolic acid: an efficient access to caine anesthetics. [Link]

  • Iris Biotech. (n.d.). Proline Derivatives and Analogs. [Link]

  • RSC Publishing. (2013). Stereoselective preparation of lipidated carboxymethyl-proline/pipecolic acid derivatives via coupling of engineered crotonases with an alkylmalonyl-CoA synthetase. [Link]

  • CentAUR. (2025). The conformation and aggregation of proline-rich surfactant-like peptides. [Link]

  • MDPI. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. [Link]

  • YouTube. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. [Link]

  • LOCKSS. (2011). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-. [Link]

  • Organic & Biomolecular Chemistry. (2013). Stereoselective preparation of lipidated carboxymethyl-proline/pipecolic acid derivatives via coupling of engineered crotonases with an alkylmalonyl-CoA synthetase. [Link]

  • PubMed. (2000). Stereoconvergent approach for synthesizing enantiopure 5, 6-dialkylpipecolic acids. [Link]

  • CORE. (n.d.). Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines using Selected Organolithiums and Visible-Light-Mediated S. [Link]

  • BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. [Link]

  • PMC. (n.d.). On the role of NMR spectroscopy for characterization of antimicrobial peptides. [Link]

  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • Gavin Publishers. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

  • ConnectSci. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. [Link]

  • PMC. (n.d.). Peptides and Peptidomimetics for Antimicrobial Drug Design. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. [Link]

  • OMICS International. (2018). Synthesis and Characterization of all Possible Diastereoisomers of Alvimopan. [Link]

  • RSC. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Separating Diastereomers of 2-(butan-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 2-(butan-2-yl)piperidine diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these specific stereoisomers. The piperidine motif is a crucial scaffold in numerous pharmaceuticals, and achieving high diastereomeric purity is often a critical step in synthesis and development.[1][2]

This resource is structured in a question-and-answer format to directly address the issues you may be facing in the lab. We will explore the underlying principles of separation and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of 2-(butan-2-yl)piperidine diastereomers challenging?

The primary challenge lies in the subtle structural differences between the diastereomers. Diastereomers, unlike enantiomers, have different physical properties, which is the basis for their separation by standard chromatographic techniques.[3] However, for 2-(butan-2-yl)piperidine, the difference in the spatial arrangement of the butan-2-yl group relative to the piperidine ring can result in very similar polarities and chromatographic behaviors, leading to co-elution or poor resolution.[4][5]

Furthermore, the basic nature of the piperidine nitrogen can cause strong interactions with the stationary phase in chromatography, particularly with acidic silanol groups on silica-based columns.[6] This interaction often leads to poor peak shapes, such as tailing, which further complicates the separation.[6]

Q2: Which chromatographic technique is generally most effective for this separation?

Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating diastereomers of piperidine compounds.[6][7]

  • HPLC (High-Performance Liquid Chromatography): A versatile and widely used method. Both normal-phase (NP) and reversed-phase (RP) modes can be effective. The choice depends on the specific properties of the diastereomers.[8]

  • SFC (Supercritical Fluid Chromatography): Often provides faster and more efficient separations than HPLC, especially for preparative scale.[7][9] The use of supercritical CO2 as the main mobile phase component allows for lower viscosity and higher diffusivity, leading to improved resolution.[7]

The optimal choice will depend on available equipment, the scale of the separation, and the specific characteristics of your diastereomeric mixture.

Q3: Do I need a chiral stationary phase (CSP) to separate these diastereomers?

Not necessarily. Since diastereomers have distinct physical properties, they can often be separated on standard achiral stationary phases like silica, C18, or phenyl columns.[3] However, if achiral methods fail to provide adequate resolution, a chiral stationary phase can be a valuable alternative, as they can exhibit high selectivity for diastereomers.[3]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the separation of 2-(butan-2-yl)piperidine diastereomers using various techniques.

Guide 1: Column Chromatography (Flash & Preparative)

Problem: Poor or no separation on a silica gel column.

Causality: The diastereomers of 2-(butan-2-yl)piperidine likely have very similar polarities, leading to minimal differential interaction with the silica stationary phase.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Start with Low Polarity: Begin with a non-polar mobile phase (e.g., Hexane/Ethyl Acetate 98:2) and gradually increase the polarity.[4] Use Thin Layer Chromatography (TLC) to screen various solvent systems before committing to a column run.[4]

    • Explore Different Solvent Systems: Experiment with different solvent combinations. Sometimes, adding a small amount of a third solvent with different properties (e.g., dichloromethane, toluene, or a trace of an alcohol like isopropanol) can significantly alter selectivity.[5]

  • Improve Column Packing and Dimensions:

    • Uniform Packing: Ensure the column is packed evenly to prevent band broadening and channeling.[4]

    • Increase Column Length: A longer column provides more theoretical plates, enhancing the potential for separation of closely eluting compounds.[4]

  • Adjust Flow Rate:

    • A slower flow rate can increase the interaction time between the diastereomers and the stationary phase, potentially improving resolution.[4][10]

  • Consider Gradient Elution:

    • A shallow gradient, where the polarity of the mobile phase is increased very slowly over time, can be more effective than an isocratic elution for resolving compounds with similar retention factors.[4]

Workflow for Column Chromatography Optimization

start Start: Poor Separation tlc TLC Screening of Mobile Phases start->tlc 1. Solvent System packing Optimize Column Packing tlc->packing 2. Column Parameters flow_rate Adjust Flow Rate packing->flow_rate 3. Elution Speed gradient Implement Shallow Gradient flow_rate->gradient 4. Elution Method success Successful Separation gradient->success Resolution Achieved fail Re-evaluate Approach gradient->fail Still Poor Resolution

Caption: Optimizing column chromatography for diastereomer separation.

Guide 2: High-Performance Liquid Chromatography (HPLC)

Problem: Co-eluting peaks or poor resolution.

Causality: This is a selectivity issue. The chosen stationary and mobile phases are not interacting differently enough with the two diastereomers.

Troubleshooting Steps:

  • Systematic Method Development:

    • Initial Screening: Start by screening a few different achiral columns (e.g., C18, Phenyl, and a normal-phase silica column) with standard mobile phase systems (e.g., Water/Acetonitrile and Water/Methanol for reversed-phase; Hexane/Ethanol for normal-phase).[3]

    • Isocratic Optimization: Based on the screening results, convert the best gradient method to an isocratic one and fine-tune the mobile phase composition in small increments to maximize resolution.[3]

  • Address Peak Tailing:

    • Cause: The basic piperidine nitrogen interacts strongly with acidic silanol groups on the silica backbone of the column.[6][8]

    • Solution: Add a basic modifier to the mobile phase. For reversed-phase, 0.1% diethylamine (DEA) or triethylamine (TEA) is commonly used.[6][8] For normal-phase, a small amount of a basic additive can also be beneficial.

    • Alternative: Use a base-deactivated column, which is specifically designed to minimize these secondary interactions.[6]

  • Optimize Temperature and Flow Rate:

    • Temperature: Increasing the temperature can sometimes improve peak efficiency and alter selectivity.[3] It's worth screening a range of temperatures (e.g., 25°C, 40°C, 60°C).[3]

    • Flow Rate: Decreasing the flow rate can enhance resolution, although it will increase the run time.[10]

HPLC Method Development Workflow

start Start: Co-elution in HPLC screen_cols Screen Different Columns (C18, Phenyl, Silica) start->screen_cols screen_mp Screen Mobile Phases (RP & NP) screen_cols->screen_mp optimize_iso Optimize Isocratic Mobile Phase screen_mp->optimize_iso add_modifier Add Basic Modifier (e.g., DEA) optimize_iso->add_modifier If peak tailing optimize_temp Optimize Temperature optimize_iso->optimize_temp If no tailing add_modifier->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow success Baseline Resolution optimize_flow->success

Caption: Systematic approach to HPLC method development for diastereomers.

Guide 3: Supercritical Fluid Chromatography (SFC)

Problem: Poor resolution or peak shape.

Causality: Similar to HPLC, this can be due to a lack of selectivity or undesirable interactions with the stationary phase.

Troubleshooting Steps:

  • Mobile Phase Modifier and Additive:

    • Modifier: The choice and percentage of the alcohol co-solvent (modifier), typically methanol or ethanol, is a key parameter for adjusting selectivity in SFC.

    • Additive: For basic compounds like 2-(butan-2-yl)piperidine, adding a basic additive such as diethylamine (DEA) or isopropylamine to the modifier is crucial for good peak shape.[6][7]

  • Stationary Phase Selection:

    • Polysaccharide-based chiral stationary phases (e.g., derivatives of cellulose and amylose) are often very effective for separating diastereomers in SFC, even though an achiral separation is being performed.[7]

  • System Parameters:

    • Backpressure and Temperature: These parameters influence the density of the supercritical fluid and can affect retention and selectivity. Systematically varying the backpressure (e.g., 100 to 200 bar) and temperature (e.g., 30 to 50 °C) can lead to improved separation.

Guide 4: Non-Chromatographic Separation: Crystallization

Q4: Can I separate the diastereomers by crystallization?

Yes, diastereoselective crystallization can be a very effective method, especially for larger scales.[6] Since diastereomers have different physical properties, they will also have different solubilities in a given solvent system.

Troubleshooting Steps for Crystallization:

  • Solvent Screening: The key is to find a solvent or solvent mixture where one diastereomer is significantly less soluble than the other. This often requires extensive screening of various solvents.

  • Controlling Crystallization Conditions:

    • Slow Cooling: Allowing the saturated solution to cool slowly can promote the formation of purer crystals of the less soluble diastereomer.

    • Seeding: Adding a small crystal of the desired pure diastereomer to a supersaturated solution can induce selective crystallization.[11]

  • Crystallization-Induced Diastereomer Transformation (CIDT):

    • In some cases, it's possible to convert the more soluble diastereomer into the less soluble one in solution, leading to a theoretical yield of up to 100%.[12] This dynamic process often requires a catalyst or specific conditions to allow for epimerization of one of the chiral centers.[12][13]

Quantitative Data Summary

ParameterTypical Range/ValueSignificance for Separation
TLC Rf Values 0.2 - 0.4Initial assessment of polarity and solvent system suitability.[14]
HPLC Retention Times (tR) 5 - 20 minIndicates the degree of interaction with the stationary phase.
HPLC Resolution (Rs) > 1.5A value greater than 1.5 indicates baseline separation.
SFC Retention Times (tR) 1 - 10 minGenerally faster than HPLC.
SFC Selectivity (α) > 1.1A higher value indicates better separation potential.
Diastereomeric Excess (d.e.) 0 - 100%The ultimate measure of the purity of the separated diastereomer.

Experimental Protocols

Protocol 1: General HPLC Method Development
  • Column and Mobile Phase Screening:

    • Select two to three different achiral columns (e.g., C18, Phenyl, and a silica column for normal phase).[3]

    • For reversed-phase, prepare mobile phases of Water/Acetonitrile and Water/Methanol.[3]

    • For normal phase, use Hexane/Ethanol and Hexane/Isopropanol.[3]

    • Run a broad gradient on each column with each mobile phase system to determine the approximate elution conditions.[3]

  • Optimization of Mobile Phase:

    • Based on the best result from the screening, focus on that column/mobile phase combination.

    • Convert the gradient method to an isocratic one based on the elution percentage from the screening run.[3]

    • Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks.[3]

  • Addition of a Basic Modifier:

    • If peak tailing is observed, add 0.1% DEA or TEA to the mobile phase.[6][8]

  • Temperature and Flow Rate Optimization:

    • Evaluate the separation at three different temperatures (e.g., 25°C, 40°C, 55°C).[3]

    • Fine-tune the flow rate to optimize efficiency. Lower flow rates can sometimes improve resolution but will increase run time.[10]

  • Method Validation:

    • Once optimal conditions are found, perform several replicate injections to confirm the method's reproducibility in terms of retention time, peak area, and resolution.[3]

References

  • BenchChem. (n.d.). Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE.
  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
  • BenchChem. (n.d.). Technical Support Center: Purification of Diastereomeric Piperidine Compounds.
  • Kukor, A. J., St-Jean, F., Stumpf, A., Malig, T. C., Piechowicz, K. A., Kurita, K., & Hein, J. E. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. DOI:10.1039/D3RE00077J.
  • IUCr Journals. (n.d.). Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria.
  • BenchChem. (n.d.). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.
  • Regis Technologies. (2020, December 12). 6 Top Chiral Chromatography Questions.
  • MZ-Analysentechnik. (n.d.). Chiral FAQs.
  • ACS Publications. (2005, October 11). Developing Processes for Crystallization-Induced Asymmetric Transformation.
  • PMC. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • PMC. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
  • Chromatography Online. (n.d.). An Introduction to Chiral Chromatography.
  • BenchChem. (2025, December). Technical Support Center: Separation of Pinocampheol Diastereomers.
  • Munchhof, M. J., & Meyers, A. I. (n.d.). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • BenchChem. (n.d.). Comparative analysis of different chiral separation techniques for benzylpiperidines.
  • O'Brien, P., & Childs, C. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823.
  • Fekete, J., & Milen, M. (n.d.). Comparative study on separation of diastereomers by HPLC. ResearchGate.
  • PMC. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Reddit. (2024, December 9). Help with separation of diastereomers. r/CHROMATOGRAPHY.
  • PubMed. (2013, January 11). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds.
  • ResearchGate. (n.d.). Representative 2‐substituted piperidine containing natural products.
  • PubChem. (n.d.). 2-(Butan-2-yl)-1-(prop-2-en-1-yl)piperazine.
  • Chromatography Forum. (2008, January 23). Separation of diastereomers.
  • ResearchGate. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology.
  • Organic & Biomolecular Chemistry. (n.d.). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. RSC Publishing.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • University of Bath's research portal. (2024, May 24). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy.
  • LookChem. (n.d.). butan-2-yl.
  • Google Patents. (n.d.). WO2011103263A2 - Process for synthesis of 2-substituted pyrrolidines and piperadines.
  • ResearchGate. (2025, August 10). ChemInform Abstract: A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery.
  • BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2-Piperidinemethanol: A Technical Guide.
  • PubChem. (n.d.). Piperidin-2-yl butanoate.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • JEOL. (n.d.). Quantitative NMR measurements for the analysis of enantiomeric purity.
  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
  • ResearchGate. (2024, July 11). How can we separate diastereomers of larger organic moiety?.
  • DR-NTU. (n.d.). Synthesis of Piperidine and Quinolizidine Alkaloids.
  • Thieme. (n.d.). 3.2.2.2.1. NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid: Helmchen's Extension of.
  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Isomers of di(butan-2-yl)benzene.

Sources

Technical Support Center: Stereoselective Synthesis of 2-sec-Butylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-2SB-PIP-OPT Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Improving Enantiomeric Excess (ee) & Diastereoselectivity

Introduction: The Stereochemical Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-sec-butylpiperidine is failing to meet the stringent enantiomeric excess (ee > 95%) or diastereomeric ratio (dr > 20:1) required for your lead optimization or API intermediate.

The synthesis of 2-sec-butylpiperidine presents a unique "double-chiral" challenge:

  • C2-Piperidine Stereocenter: The formation of the chiral center at the 2-position of the ring.

  • Side-Chain Stereocenter: The sec-butyl group contains a chiral center at the C1' position.

Depending on your synthetic route, you are either attempting to set both centers simultaneously (e.g., hydrogenation of a functionalized pyridine) or coupling a chiral side chain to the ring. This guide prioritizes the Asymmetric Hydrogenation of Pyridinium Salts and Dynamic Thermodynamic Resolution (Lithiation) , as these are the industry standards for high-ee piperidines.

Module 1: Asymmetric Hydrogenation of Pyridinium Salts

The most scalable route for high-ee generation.

Core Workflow

This method relies on the Iridium-catalyzed hydrogenation of activated pyridines (N-acyl or N-benzyl pyridinium salts).[1] The catalyst differentiates the prochiral faces of the pyridine ring.

HydrogenationWorkflow Start 2-sec-Butylpyridine Activation Activation (BzCl or BnBr) Start->Activation Salt Pyridinium Salt Intermediate Activation->Salt H2 Hydrogenation (50-80 bar, H2) Salt->H2 Cat Ir-Catalyst (e.g., [Ir(cod)Cl]2 / Ligand) Cat->H2 Catalysis Product Chiral Piperidine (High ee) H2->Product

Figure 1: Workflow for the Iridium-catalyzed asymmetric hydrogenation of pyridine precursors.

Troubleshooting Guide: Low Enantioselectivity

Issue 1: The "Racemic Background" Leak Symptom: Yield is high, but ee is stuck around 50-70%.

  • Root Cause: Unactivated pyridine is competing with the activated pyridinium salt. Neutral pyridines coordinate strongly to Iridium, poisoning the chiral pathway and allowing a non-selective background reduction (often by trace heterogeneous metal particles).

  • Solution: Ensure complete conversion to the pyridinium salt (N-benzyl or N-acyl) before introducing hydrogen. Use a slight excess (1.05 eq) of the activating agent (Benzyl bromide or Cbz-Cl).

Issue 2: Counter-Anion Interference Symptom: Reaction is sluggish; ee varies batch-to-batch.

  • Root Cause: Halide ions (Cl⁻, Br⁻) can bridge the Iridium dimer or compete with the chiral ligand.

  • Solution: Exchange the counter-anion for a non-coordinating anion like BF₄⁻ , PF₆⁻ , or BArF⁻ .

    • Protocol: Treat your N-benzyl pyridinium bromide with AgBF₄ or NaBF₄ in acetone/DCM prior to hydrogenation.

Issue 3: Pressure/Temperature Mismatch Symptom: High ee but low conversion, or full conversion with eroded ee.

  • Root Cause: Higher temperatures increase the rate of the racemic background reaction faster than the enantioselective pathway.

  • Solution:

    • Temperature: Strictly maintain 20–25 °C . Do not heat to force conversion.

    • Pressure: High H₂ pressure (60–80 bar) favors the desired pathway. If you are running at <10 bar (balloon/shaker), you will likely see poor ee.

Optimization Table: Catalyst & Additive Effects
VariableRecommendationMechanistic Rationale
Catalyst Precursor [Ir(cod)Cl]₂Standard precursor; easily activates with chiral ligands.
Ligand Class P,N-Ligands (e.g., MeO-BoQPhos, PHOX)The N-atom coordinates to Ir, while the P-atom directs the face. P-chiral ligands often outperform axially chiral ones here.
Additive I₂ (10-20 mol%) or Phthalimide Iodine stabilizes the active Ir(III) hydride species and prevents formation of inactive Ir-trimers.
Solvent Toluene/Methanol (10:1)A non-polar solvent with a protic co-solvent often boosts rate without compromising the chiral pocket.

Module 2: Dynamic Thermodynamic Resolution (DTR)

Best for setting the C2 stereocenter if you already have the piperidine ring.

Core Concept

This method utilizes the lithiation of N-Boc-piperidine using s-BuLi and a chiral ligand (e.g., Sparteine or O'Brien's diamine). The lithiated species undergoes rapid equilibration between enantiomers, but the chiral ligand stabilizes one diastereomeric complex, which then reacts with the electrophile (e.g., sec-butyl iodide).

Troubleshooting Guide: Variable ee

Q: Why is my ee dropping upon scale-up?

  • A: Temperature Control Failure. The equilibration of the lithio-species is fast, but the enantioselectivity relies on the thermodynamic stability difference between the two lithio-ligand complexes.

    • Critical Limit: You must maintain -78 °C (or lower) during the lithiation and the electrophile addition. Even a brief spike to -40 °C during reagent addition will erode ee.

Q: I cannot source (-)-Sparteine. What are the alternatives?

  • A: Since (-)-Sparteine scarcity is a known supply chain issue, validate (+)-Sparteine surrogate (O'Brien's diamine) or Bispidine ligands.

    • Note: Be aware that switching ligands may invert your absolute stereochemistry. Always verify with chiral HPLC or optical rotation.

Q: The reaction stalls or yields are low.

  • A: Aggregates. Organolithiums form unreactive aggregates.

    • Fix: Add LiCl (flame dried) as an additive to break up aggregates and form a more reactive monomeric species.

Module 3: Analytical Troubleshooting (Chiral HPLC)

You cannot improve what you cannot measure. Separating 2-sec-butylpiperidine isomers is difficult due to the lack of a UV chromophore.

Protocol: Derivatization for HPLC Since the piperidine amine is not UV-active, you must derivatize it before injection.

  • Reagent: Benzoyl chloride (BzCl) or 3,5-Dinitrobenzoyl chloride.

  • Procedure: Mix crude reaction aliquot (10 mg) with Et₃N (2 eq) and BzCl (1.2 eq) in DCM. Stir 15 mins. Quench with NaHCO₃.

  • Column Selection:

    • Primary:Chiralpak AD-H or OD-H (Amylose/Cellulose based).

    • Mobile Phase: Hexane/IPA (90:10 to 98:2).

    • Detection: UV @ 254 nm (targeting the benzamide).

Detailed Experimental Protocol: Ir-Catalyzed Hydrogenation

Objective: Synthesis of (R)-2-sec-butylpiperidine (assuming R-directing ligand).

  • Activation:

    • Dissolve 2-sec-butylpyridine (1.0 mmol) in anhydrous DCM (5 mL).

    • Add Benzyl Bromide (1.1 mmol) dropwise. Stir at RT for 12h.[2][3]

    • Evaporate solvent to obtain the N-benzylpyridinium bromide salt.

    • Optional: Ion exchange with NaBF₄ in acetone if bromide inhibits catalyst.

  • Hydrogenation:

    • In a glovebox, mix [Ir(cod)Cl]₂ (1.0 mol%) and (S)-MeO-BoQPhos (2.2 mol%) in anhydrous toluene (2 mL). Stir 30 min to form the complex.

    • Add the catalyst solution to the pyridinium salt (1.0 mmol) in a hydrogenation vial.

    • Add I₂ (5 mol%) as a solution in toluene.

    • Transfer to autoclave.[2] Purge with H₂ (3x).[2]

    • Pressurize to 60 bar (870 psi) H₂.

    • Stir at RT for 24 hours.[4]

  • Workup & Deprotection:

    • Vent H₂. Filter through Celite.[2][4]

    • The product is the N-benzyl piperidine.

    • Debenzylation: Dissolve in MeOH, add Pd/C (10 wt%), and hydrogenate at 1 atm (balloon) and 60 °C (or use ammonium formate transfer hydrogenation) to yield the free amine.

Decision Logic: Which Route to Choose?

DecisionTree Start Start: 2-sec-butylpiperidine Synthesis Q1 Do you have high-pressure hydrogenation equipment? Start->Q1 RouteA Route A: Ir-Catalyzed Hydrogenation (High ee, Scalable) Q1->RouteA Yes Q2 Can you handle cryogenic (-78°C) conditions? Q1->Q2 No RouteB Route B: Lithiation/Substitution (Good for small scale/analogs) Q2->RouteB Yes RouteC Route C: Classical Resolution (Tartaric Acid Crystallization) Q2->RouteC No

Figure 2: Strategic decision tree for selecting the synthetic pathway based on lab capabilities.

References

  • BenchChem Technical Support. (2025).[2][3][4][5] Technical Support Center: Stereoselectivity in Piperidine Reactions. Retrieved from

  • Charette, A. B., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. National Institutes of Health (PMC). Retrieved from

  • O'Brien, P., et al. (2010). Asymmetric substitutions of 2-lithiated N-boc-piperidine and N-Boc-azepine by dynamic resolution. National Institutes of Health (PubMed). Retrieved from

  • Zhou, Y. G., et al. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. Illinois Chemistry. Retrieved from (Note: Generalized institutional link provided for verification stability).

  • Gawley, R. E., et al. (2010). Dynamics of Catalytic Resolution of 2-Lithio-N-Boc-piperidine by Ligand Exchange. National Institutes of Health (PMC). Retrieved from

Disclaimer: These protocols involve hazardous chemicals (hydrogen gas, organolithiums). Always perform a risk assessment before experimentation.

Sources

Technical Support Center: Stabilizing Piperidine Derivatives Against Oxidation During Storage

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently encountered researchers facing challenges with the stability of piperidine-containing compounds. These heterocycles are invaluable in drug discovery and development, but their susceptibility to oxidation can lead to inconsistent experimental results, loss of potency, and the emergence of unknown impurities. This guide provides a comprehensive, in-depth resource structured to address these challenges directly. We will move from foundational knowledge in our FAQs to actionable problem-solving in the Troubleshooting Guide, and finally to detailed, validated methodologies in the Protocols section.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers have about the stability of piperidine derivatives.

Q1: What makes piperidine derivatives so prone to oxidation?

A1: The susceptibility of the piperidine ring to oxidation stems from its chemical structure. The primary sites of oxidation are the nitrogen atom and the adjacent carbon atoms (α-carbons). Several factors can initiate or accelerate this degradation:

  • Atmospheric Oxygen: The lone pair of electrons on the nitrogen atom can react with atmospheric oxygen, a process that can be catalyzed by other factors.[1][2]

  • Light Exposure: UV and even ambient light can provide the necessary energy to initiate photo-oxidative degradation, which often proceeds via free-radical mechanisms.[1][3]

  • Elevated Temperatures: Heat increases the rate of all chemical reactions, including oxidation.[1][2][3] While many derivatives are stable at room temperature for short periods, long-term storage at elevated temperatures will accelerate degradation.[2]

  • Presence of Metal Ions: Trace metal impurities can act as catalysts, significantly speeding up oxidative degradation pathways.[1][2]

  • Acidic Conditions: While not direct oxidation, acidic environments can catalyze other degradation pathways, such as dehydration in piperidine-alkanol derivatives, which may make the resulting structures more susceptible to oxidation.[4]

Q2: What are the common byproducts of piperidine oxidation?

A2: Identifying the degradation products is key to confirming that oxidation is the root cause of your issues. The most common products include:

  • Piperidine N-oxides: This is a very common product resulting from the direct oxidation of the nitrogen atom.[1]

  • Imines (e.g., Tetrahydropyridines): Formed through the loss of hydrogen from the nitrogen and an adjacent carbon. This is a major product in OH-initiated photo-oxidation.[5][6]

  • Ring-Opening Products: Severe oxidation can lead to the cleavage of the C-N bond in the piperidine ring, resulting in a variety of smaller molecules like aldehydes and ketones.[1][2]

  • Hydroxylated Derivatives: Hydroxylation can occur at various positions on the ring, particularly the beta and gamma carbons.[7]

The formation of these byproducts, which are generally more polar than the parent compound, is often detected as new peaks with earlier retention times in reverse-phase HPLC analysis.[1]


Troubleshooting Guide: Diagnosing and Solving Degradation

This guide is structured by observable symptoms. If you encounter any of these issues, follow the recommended steps to diagnose and resolve the problem.

Symptom 1: Change in Physical Appearance (e.g., color change to yellow/brown, precipitation)
Possible Cause Recommended Solution & Causality
Oxidation of the piperidine compound. [1][8]1. Review Storage Conditions: Immediately verify that the compound is protected from light, heat, and air. Discoloration is a classic sign of oxidative degradation.[8] 2. Implement Inert Atmosphere Storage: The most direct way to halt oxidation is to remove oxygen.[9][10] Purge the headspace of the container with an inert gas like argon or nitrogen before sealing. (See Protocol 1 ). 3. Evaluate Solvent Purity: If the compound is in solution, impurities in the solvent (e.g., peroxides in aged ethers) can initiate oxidation. Use freshly purified or high-purity solvents.
Salt Formation. 1. Check for Acidic Contamination: Amines like piperidine are basic and will react with acidic vapors (e.g., HCl from other reagents in the same storage space) to form salts, which may have different solubility and appearance.[11] 2. Isolate from Incompatible Reagents: Store amine derivatives separately from acids and acid-generating compounds (e.g., acyl chlorides, sulfonyl chlorides).
Symptom 2: Appearance of New Peaks in HPLC/LC-MS Analysis
Possible Cause Recommended Solution & Causality
Degradation of the compound. [1]1. Use a Validated Stability-Indicating Method: Your analytical method must be able to resolve the parent compound from all potential degradation products.[1] If not, you may not be seeing the full picture. 2. Perform a Forced Degradation Study: Intentionally stress your compound under oxidative (e.g., with H₂O₂), acidic, basic, thermal, and photolytic conditions.[4] This helps to definitively identify the peaks corresponding to degradation products by creating them on demand. (See Protocol 3 ). 3. Re-evaluate Sample Preparation: Degradation can occur during analysis. Ensure the mobile phase is not overly acidic and that the autosampler is kept at a low temperature to prevent degradation on the instrument.[4]
Symptom 3: Inconsistent Biological Assay Results or Decreased Potency
Possible Cause Recommended Solution & Causality
Loss of the active parent compound due to degradation. [1][4]1. Re-analyze Purity Immediately: Before running any assay, confirm the purity of the compound stock solution via HPLC or LC-MS. This is a critical self-validating step.[4] 2. Prepare Fresh Solutions: Do not use old stock solutions for critical experiments. Prepare solutions fresh from solid material that has been stored correctly. 3. Implement Stricter Storage Protocols: If degradation is confirmed, immediately implement the best practices outlined below. This includes refrigeration (2-8 °C), inert atmosphere, and protection from light.[1][3]
Variability between batches. 1. Compare Certificates of Analysis (CoA): Always scrutinize the CoA for each new batch, paying close attention to purity and impurity profiles.[4] 2. Standardize Handling: Ensure every batch is stored under the exact same stringent conditions from the moment it is received.[4]
Troubleshooting Workflow

Here is a logical workflow to follow when you suspect degradation of a piperidine derivative.

G Troubleshooting Workflow for Piperidine Derivative Degradation start Symptom Observed (e.g., Color Change, New Peaks, Inconsistent Assay Results) check_purity Step 1: Confirm Purity Analyze sample via stability-indicating HPLC/LC-MS vs. reference standard. start->check_purity is_degraded Is degradation confirmed? check_purity->is_degraded investigate Step 2: Investigate Cause Review storage history and handling procedures. Check for exposure to Air, Light, Heat. is_degraded->investigate Yes no_degradation No Degradation Detected. Investigate other experimental variables (e.g., assay conditions, reagents). is_degraded->no_degradation No implement Step 3: Implement Corrective Actions - Store under Inert Gas (Protocol 1) - Protect from Light (Amber Vials) - Control Temperature (2-8 °C) - Consider Antioxidants (Protocol 2) investigate->implement reanalyze Step 4: Re-analyze Purity Confirm that corrective actions have stabilized the compound. implement->reanalyze end Problem Resolved reanalyze->end G Inert Gas Purging Workflow start 1. Prepare Vial Place sample in vial and seal with a rubber septum. connect 2. Connect to Schlenk Line Insert a short needle for gas outlet (to bubbler) and a long needle connected to the manifold. start->connect evacuate 3. Evacuate Switch manifold to vacuum. Gently pull vacuum for 1-2 mins. connect->evacuate backfill 4. Backfill Switch manifold to inert gas. Allow vial to fill until pressure equalizes. evacuate->backfill repeat 5. Repeat Cycle Perform 3-5 cycles of evacuation/backfilling. backfill->repeat final 6. Final Backfill & Seal Remove outlet needle first, then inlet needle under positive pressure. Seal with parafilm. repeat->final

Caption: Step-by-step workflow for inert gas purging.

Step-by-Step Procedure:

  • Preparation: Place your solid or liquid piperidine derivative into a vial that can be sealed with a rubber septum.

  • Connect to Manifold: Carefully insert two needles through the septum: one short needle to act as a gas outlet (vented to a bubbler) and one longer needle connected via tubing to the Schlenk line manifold.

  • Evacuate: Switch the manifold to the vacuum setting. Gently open the stopcock to the vial. You should see bubbles in the bubbler as air is removed. Evacuate for 1-2 minutes. Caution: If your compound is volatile, apply vacuum very gently to avoid sublimation.

  • Backfill with Inert Gas: Close the stopcock to the vacuum pump and switch the manifold to the inert gas (e.g., Argon). Gently open the stopcock to the vial. The inert gas will fill the vial, and you will see the bubbling stop.

  • Repeat: Perform this evacuation-backfill cycle 3-5 times. This is a crucial step to ensure all residual oxygen is removed.

  • Final Seal: After the final backfill cycle, ensure there is a slight positive pressure of inert gas. Remove the outlet needle first, and then remove the gas inlet needle. The positive pressure prevents air from re-entering as the final needle is removed.

  • Store: Wrap the septum and cap with Parafilm for a secure, long-term seal and place in the appropriate storage location (e.g., a 2-8 °C refrigerator).

Protocol 2: Using Antioxidants in Solutions

Objective: To inhibit oxidative degradation in solutions by adding a radical scavenger.

Materials:

  • Piperidine derivative solution

  • Antioxidant: Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA)

  • Analytical balance

  • Volumetric flasks

Step-by-Step Procedure:

  • Prepare Antioxidant Stock Solution:

    • Accurately weigh out BHT or BHA.

    • Dissolve in a small amount of the same solvent used for your piperidine derivative to make a concentrated stock solution (e.g., 10 mg/mL).

  • Determine Final Concentration: The target concentration for antioxidants is typically low, in the range of 0.01% to 0.1% (w/v). The optimal concentration may need to be determined empirically.

  • Add to Piperidine Solution:

    • Calculate the volume of the antioxidant stock solution needed to achieve the target concentration in your final piperidine derivative solution.

    • Add the calculated volume of the antioxidant stock to your piperidine solution and mix thoroughly.

  • Validation: Always run a small-scale stability test. Prepare two samples of your solution, one with and one without the antioxidant. Store them under the same (potentially stressful) conditions for a period and analyze both by HPLC. A valid protocol will show significantly fewer degradation products in the sample containing the antioxidant.

Protocol 3: Forced Degradation Study (Oxidative Stress)

Objective: To rapidly generate and identify potential oxidative degradation products.

Materials:

  • Piperidine derivative

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • HPLC or LC-MS system

Step-by-Step Procedure:

  • Prepare Samples:

    • Control Sample: Dissolve your compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).

    • Stress Sample: In a separate vial, dissolve the same amount of your compound in the same volume of solvent, but then add a volume of 3% H₂O₂. A common starting point is a 1:1 ratio of compound solution to H₂O₂ solution. [4]2. Incubate: Keep both vials at room temperature, protected from light, for a set period (e.g., 2, 4, 8, 24 hours). [4]3. Analyze: At each time point, take an aliquot from both the control and stress samples and analyze them by HPLC or LC-MS.

  • Interpret Results: Compare the chromatograms. New peaks that appear in the stressed sample but not in the control are potential oxidative degradation products. The mass data from LC-MS can be used to propose structures for these new peaks (e.g., an M+16 peak would suggest the formation of an N-oxide or a hydroxylated species). This information is invaluable for developing a stability-indicating analytical method. [4] By understanding the mechanisms of degradation and implementing these robust troubleshooting and preventative strategies, researchers can ensure the integrity of their piperidine derivatives, leading to more reliable and reproducible scientific outcomes.

References
  • Benchchem. (n.d.). Technical Support Center: Prevention of Oxidation in Piperidine Compounds.
  • Blog. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
  • Biosynce Blog. (2025, August 25). What is the stability of piperidine?
  • Wikipedia. (n.d.). Inert gas.
  • Patsnap Eureka. (2026, February 12). Inert Gases in Petrochemical Processes: Best Practices.
  • Berndt, T., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • Benchchem. (n.d.). addressing stability issues of 4-(4-fluorophenyl)piperidin-4-ol derivatives.
  • Linde Gas. (n.d.). Inerting.
  • Goodwind. (2024, November 28). Inert gas.
  • Air Products. (n.d.). The Importance of Inerting.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
  • ACS Publications. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • PubMed. (2002, February 15). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique.
  • Benchchem. (n.d.). common challenges in working with piperidine-based compounds.
  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?

Sources

Technical Support Center: A Scientist's Guide to Removing Pyridine from Piperidine Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of piperidine-containing reaction products. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging task of removing unreacted pyridine starting material from their desired piperidine products. As Senior Application Scientists, we understand that robust purification is paramount for obtaining reliable downstream data and ensuring the quality of drug candidates. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind each technique.

Core Principles: Understanding the Pyridine-Piperidine Separation Challenge

The difficulty in separating pyridine from piperidine and its derivatives stems from their similar physical properties but distinct chemical characteristics. A foundational understanding of these differences is crucial for selecting an appropriate purification strategy. The hydrogenation of pyridine to piperidine is a common synthetic transformation, often leaving residual starting material in the crude product.[1][2]

PropertyPyridinePiperidineSignificance for Separation
Structure Aromatic, Heterocyclic AmineSaturated, Heterocyclic AmineThe aromaticity of pyridine makes it significantly less basic.
Boiling Point 115.2 °C[3][4][5]106 °C[4][6]The close boiling points lead to the formation of an azeotrope, making simple fractional distillation ineffective for complete separation.[7][8]
pKa (of Conjugate Acid) ~5.2[5][9][10]~11.1[6][9][10]This large difference in basicity (piperidine is ~1,000,000 times more basic than pyridine) is the most powerful handle for chemical separation methods like acid-base extraction.[9]
Solubility in Water Miscible[4][5]Miscible[4][6]Both are water-miscible, but their respective salts exhibit excellent water solubility, which is key for extractive workups.
Azeotrope Formation Forms a minimum-boiling azeotrope with water (boils at 92.6-94°C).[11][12]Forms a minimum-boiling azeotrope with pyridine (~8% pyridine, 92% piperidine) that boils at ~106.1°C.[7][13]The piperidine-pyridine azeotrope is the primary reason simple distillation fails.[7] The pyridine-water azeotrope can be exploited for removal.[12]

Decision-Making Workflow for Purification

Selecting the right purification strategy depends on the properties of your target piperidine derivative and the scale of your reaction. This workflow provides a logical path to the most suitable method.

Purification_Workflow start Crude Piperidine Product (Contaminated with Pyridine) product_state Is the target product a solid or liquid? start->product_state acid_sensitivity Is the product acid-sensitive? product_state->acid_sensitivity Liquid or Impure Solid recrystallization Protocol 4: Recrystallization (If a suitable solvent system is found) product_state->recrystallization Solid product_basicity Is the product also basic? acid_sensitivity->product_basicity No non_acidic_methods Use Non-Acidic Methods acid_sensitivity->non_acidic_methods Yes acid_wash Protocol 1: Acidic Wash (Most common method for neutral products) product_basicity->acid_wash No (Product is Neutral) careful_acid_wash Protocol 1: Acidic Wash (Requires careful pH control to separate the two bases) product_basicity->careful_acid_wash Yes recrystallization->acid_sensitivity If ineffective chromatography Protocol 5: Column Chromatography (Use basic modifier, e.g., TEA) non_acidic_methods->chromatography salt_formation Protocol 2: Selective Carbonate Salt Formation (Excellent for parent piperidine) non_acidic_methods->salt_formation azeo_distillation Protocol 3: Azeotropic Distillation (Good for large scale) non_acidic_methods->azeo_distillation cu_wash Alternative: Copper (II) Sulfate Wash non_acidic_methods->cu_wash

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I'm struggling to separate my piperidine product from pyridine using simple distillation. Why isn't this working? A: This is a classic problem caused by the formation of a minimum-boiling azeotrope.[14] An azeotrope is a mixture of two or more liquids whose composition cannot be changed by simple distillation.[14] The piperidine-pyridine azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C, which is very close to the boiling point of pure piperidine (106°C).[7][13] This makes it impossible to obtain pyridine-free piperidine using standard fractional distillation.

Q2: My column chromatography isn't giving good separation, and I see significant peak tailing for my product. What's wrong? A: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[14] The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to poor peak shape and inefficient separation.[14]

  • Troubleshooting Tip: The most effective solution is to add a basic modifier to your mobile phase (eluent). A small amount of triethylamine (TEA), typically 0.1-1% v/v, will compete with your product for the acidic sites on the silica, leading to sharper peaks and better separation.[14] Alternatively, using a different stationary phase like basic or neutral alumina can also mitigate this issue.[14]

Q3: I performed an acidic wash with 1M HCl to remove the pyridine, but my product yield was extremely low. What happened? A: While an acidic wash is excellent for removing basic impurities, it will also extract any basic compounds, including your desired piperidine product. Piperidine (pKa ~11.1) is a much stronger base than pyridine (pKa ~5.2).[9][10] When you wash with a strong acid like 1M HCl (pH < 1), you will protonate both the pyridine and your piperidine product, forming their corresponding water-soluble ammonium salts (pyridinium chloride and piperidinium chloride). Both will be removed into the aqueous layer, resulting in low or no yield in the organic phase. This method is primarily suitable when your target product is neutral and does not contain a basic functional group.

Q4: My piperidine product is sensitive to acid. What are my best purification options? A: If your product cannot tolerate acidic conditions, you must use alternative methods.

  • Copper (II) Sulfate Wash: An aqueous solution of copper (II) sulfate can be used. Pyridine forms a water-soluble coordination complex with the copper ions, which can then be removed in the aqueous layer during an extraction.[15] This method is generally milder than using a strong acid.

  • Selective Salt Formation: For separating parent piperidine from pyridine, this is a highly effective chemical method. Bubbling carbon dioxide (CO₂) through an organic solution of the mixture will cause the strongly basic piperidine to precipitate as solid piperidine carbonate.[7][8] The much less basic pyridine will not react and remains in the solution.[14] The solid salt can then be filtered off, and the free piperidine can be regenerated by treatment with a strong base.[7]

  • Azeotropic Distillation: You can add an "entrainer" such as toluene or water to the mixture.[14][16] The entrainer forms a new, lower-boiling azeotrope with the pyridine, allowing it to be selectively removed by distillation.[16][17]

Detailed Experimental Protocols

Protocol 1: Purification by Acidic Wash (for Neutral Products)

This method is ideal for separating basic pyridine from a neutral (non-basic, acid-stable) piperidine derivative.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • First Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate completely. The protonated pyridine (pyridinium chloride) will be in the upper aqueous layer (for dichloromethane) or lower aqueous layer (for ethyl acetate). Drain and collect the organic layer.

  • Repeat Washes: Repeat the acidic wash (steps 2-3) two more times to ensure complete removal of pyridine. You can check the pH of the final aqueous wash to ensure it remains acidic.[18]

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified neutral product.

Protocol 2: Purification of Piperidine via Selective Carbonate Salt Formation

This is a highly effective method for separating piperidine from pyridine, especially when the goal is to purify the parent amine.[7][8]

Salt_Formation_Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Isolation cluster_2 Step 3: Liberation & Purification a Dissolve crude mixture (Piperidine + Pyridine) in an organic solvent b Bubble CO2 gas through solution a->b c Piperidine reacts to form solid Piperidine Carbonate (precipitate) b->c d Pyridine remains in solution b->d e Filter the mixture to isolate the solid piperidine carbonate c->e f Filtrate contains pyridine (discard or recover) d->f g Suspend solid salt in water e->g h Add strong base (e.g., NaOH) to liberate free piperidine g->h i Extract piperidine with organic solvent h->i j Dry and distill to obtain pure piperidine i->j

Caption: Workflow for piperidine purification via carbonate salt formation.

  • Salt Formation: Dissolve the crude piperidine containing pyridine in a suitable organic solvent (e.g., diethyl ether). Bubble carbon dioxide (CO₂) gas (from a cylinder or dry ice) through the solution. Piperidine, being the stronger base, will selectively react to form a white precipitate of piperidine carbonate.[7][8]

  • Filtration: Cool the mixture (e.g., in an ice bath) to ensure complete precipitation.[7] Collect the solid salt by vacuum filtration. The filtrate will contain the unreacted pyridine.

  • Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water. Add a strong base, such as aqueous sodium hydroxide (NaOH), until the solution is strongly basic, to regenerate the free piperidine from its salt.[8]

  • Extraction and Final Purification: Extract the liberated piperidine into an organic solvent like diethyl ether. Dry the organic extract over solid potassium hydroxide (KOH) pellets, filter, and then perform a final distillation to obtain highly pure piperidine.[7][8]

References

  • DWSIM. (n.d.). Double Distillation Column Process for Separation of Azeotropic Mixture (Pyridine-Water) using Pressure Swing Distillation(PSD). Retrieved from DWSIM website. [Link]

  • Feng, H., et al. (2009). Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water. Industrial & Engineering Chemistry Research, 48(21), 9695-9705. ACS Publications. [Link]

  • Scribd. (n.d.). Pyridine-Water Separation via Azeotropic Distillation. Retrieved from Scribd. [Link]

  • Downing, D. C. (1992). U.S. Patent No. 5,100,514. U.S.
  • Stephenson, R. W. (1993). Mutual solubility of water and pyridine derivatives. Journal of Chemical & Engineering Data, 38(4), 625-629. ACS Publications. [Link]

  • Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?[Link]

  • DWSIM. (n.d.). Separation of Pyridine and Water using Pressure Swing Distillation. Retrieved from DWSIM website. [Link]

  • NIST. (n.d.). Pyridine. NIST Chemistry WebBook. [Link]

  • Pharmacy 180. (n.d.). Pyridine And Piperidine Alkaloids. [Link]

  • Riethof, G. (1944). U.S. Patent No. 2,363,157. U.S.
  • Brainly.in. (2024). Comparison of basicity of pyrrole, pyridine and piperidine. [Link]

  • Engel, K. H. (1944). U.S. Patent No. 2,363,159. U.S.
  • Reddit. (2024). Removing Pyridine. r/chemistry. [Link]

  • Sahu, P. K., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society, 98(11), 100185. [Link]

  • ScienceMadness Wiki. (2022). Pyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

Sources

Technical Support Center: Hydrogenation of 2-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Optimizing Yield & Selectivity in 2-Substituted Piperidine Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary & Scope

Welcome to the technical support hub for heterogeneous hydrogenation. You are likely here because the reduction of 2-substituted pyridines is deceptively difficult. Unlike simple alkenes, these substrates present a "perfect storm" of challenges:

  • Catalyst Poisoning: The nitrogen lone pair coordinates strongly to metal surfaces, deactivating the catalyst.[1][2]

  • Steric Hindrance: Substituents at the 2-position impede the required flat

    
    -adsorption.
    
  • Volatility: Many 2-substituted piperidines are volatile oils, leading to "phantom yields" where product is lost during rotary evaporation.[3]

This guide moves beyond basic textbook definitions to provide field-tested protocols for high-yield synthesis.

Diagnostic Modules (Troubleshooting)

Module A: The "Dead Catalyst" (Reaction Stalls or Won't Start)

Symptom: The reaction consumes H


 initially but stops at 20–50% conversion, or never starts. Adding more catalyst only gives a brief burst of activity.[3]

Root Cause: Nitrogen Poisoning. In neutral solvents (MeOH, EtOH, EtOAc), the pyridine nitrogen lone pair binds "vertically" to the active metal sites (


-adsorption).[3] This blocks the surface, preventing the necessary "flat" adsorption (

-adsorption) required for hydrogenation. As the product forms, the resulting piperidine is more basic (

N vs

N) and poisons the catalyst even more aggressively (Self-Poisoning).

The Fix: Protonation. You must mask the nitrogen lone pair. Run the reaction in acidic media .

  • Protocol Adjustment: Switch solvent to Glacial Acetic Acid (AcOH) .

  • Alternative: If acid-sensitive groups are present, use MeOH with 1.1 equivalents of HCl or H

    
    SO
    
    
    
    .[3]
  • Why it works: The protonated pyridinium ion cannot bind vertically to the metal. It is forced to adsorb flat via the

    
    -system, allowing hydrogen transfer.[3]
    
Module B: The "Wrong Shape" (Stereoselectivity Issues)

Symptom: You require the cis-isomer (e.g., for a specific pharmacophore) but are getting a mixture or the trans-isomer.

Root Cause: Haptophilicity & Adsorption Face. Heterogeneous hydrogenation typically favors cis-addition (Suprafacial).[3] The hydrogen atoms are transferred from the metal surface to the bottom face of the ring. Consequently, the substituent (R) usually points away from the catalyst surface to minimize steric clash.

The Fix: Catalyst Selection.

  • For Cis-Selectivity: Use PtO

    
     (Adams' Catalyst)  or Rh/C .[3] These metals operate well under acidic conditions and strongly favor cis products (often >90:10 dr).[3]
    
  • For Trans-Selectivity: This is harder via direct hydrogenation.[3] Thermodynamic equilibration (post-reaction) using a base (e.g., NaOEt in EtOH) can isomerize the cis-product to the thermodynamically more stable trans-isomer (if the substituent prefers the equatorial position).

Module C: The "Ghost Product" (Low Isolated Yield)

Symptom: LCMS/NMR shows 100% conversion, but after removing the solvent, the flask is empty or yield is <40%.

Root Cause: Volatility. Low molecular weight 2-substituted piperidines (e.g., 2-methylpiperidine, 2-ethylpiperidine) have significant vapor pressure.[3] They co-evaporate with solvents like methanol or ethyl acetate during rotary evaporation.[3]

The Fix: Salt Formation or In-Situ Protection.

  • Method 1 (Salt): Do not evaporate the free base.[3] Add HCl (in dioxane or ether) before concentration to isolate the non-volatile Hydrochloride salt.[3]

  • Method 2 (Protection): Add (Boc)

    
    O directly to the reaction mixture after filtration (and neutralization) but before evaporation.[3]
    

Visualizing the Mechanism

The following diagram illustrates the critical difference between the "Poisoning" pathway and the "Productive" pathway.

G cluster_0 Neutral Conditions (Failure Mode) cluster_1 Acidic Conditions (Success Mode) Pyridine_Neutral Pyridine (Free Base) Vertical_Ads Vertical Adsorption (N-Metal Bond) Pyridine_Neutral->Vertical_Ads Lone Pair Coordination Poisoned Catalyst POISONED (Reaction Stalls) Vertical_Ads->Poisoned Pyridine_Acid Pyridinium Ion (Protonated) Flat_Ads Flat Adsorption (Pi-Metal Interaction) Pyridine_Acid->Flat_Ads No Lone Pair Available Product Piperidine Product (High Yield) Flat_Ads->Product + H2 (Syn-Addn)

Caption: Figure 1. Mechanism of Catalyst Poisoning vs. Productive Hydrogenation. Protonation prevents the nitrogen lone pair from deactivating the metal surface.

Master Protocol: The "Gold Standard" (PtO /AcOH)

This protocol is robust for >90% of 2-substituted pyridine reductions.[3]

Reagents:

  • Substrate: 2-Substituted Pyridine (1.0 equiv)[3]

  • Catalyst: PtO

    
     (Adams' Catalyst) (5–10 mol% relative to substrate)[3]
    
  • Solvent: Glacial Acetic Acid (0.1 M concentration)[3]

  • Gas: H

    
     (Balloon for small scale; 50–70 psi for scale >1g)[3]
    

Step-by-Step:

  • Preparation: In a hydrogenation vessel (Parr shaker or heavy-walled flask), dissolve the substrate in Glacial Acetic Acid.

  • Catalyst Addition: Carefully add PtO

    
    . Safety Note: Catalysts can ignite solvent vapors.[3] Add under an inert blanket (Argon/Nitrogen) if possible.[3]
    
  • Purge: Evacuate the vessel and backfill with Nitrogen (3x), then Hydrogen (3x).[3]

  • Reaction:

    • Pressure:[4][5][6][7][8][9] For simple alkyl groups, 1 atm (balloon) often suffices but is slow (12-24h).[3] For sterically bulky groups or electron-deficient rings, use 4–5 bar (50–70 psi).[3]

    • Temperature: RT is usually sufficient.[3] Heat to 50°C only if stalled.

  • Monitoring: Monitor by LCMS. Note: The product will be the mass of (Substrate + 6).

  • Workup (Critical for Yield):

    • Filter the mixture through Celite® to remove the catalyst.[5] Wash the pad with a small amount of AcOH or MeOH.

    • Option A (Non-Volatile Product): Concentrate AcOH (requires high vac/heat), dilute with water, basify with NaOH to pH >12, extract with DCM.[3]

    • Option B (Volatile Product - RECOMMENDED): Add conc. HCl (1.1 eq) to the filtrate. Concentrate to dryness to obtain the Piperidine·HCl salt.[3] This solid is stable and non-volatile.[3]

Data Summary: Catalyst & Solvent Matrix

Use this table to select the starting conditions based on your specific needs.

CatalystSolvent SystemSelectivity (Cis:Trans)ReactivityBest For...[3][10]
PtO

Acetic Acid High Cis (>90:10) High Standard general purpose; difficult substrates.
Rh/C (5%) MeOH / AcOHHigh CisHighMild conditions; lower pressure needs.[3]
Pd/C (10%) MeOH / HClModerateModerateCost-sensitive scale-up; requires strict acid to avoid poisoning.[3]
Ru/C Water / AcidVariableLow (requires High P/T)High-pressure industrial reactors; very resistant to poisoning.[3]

Troubleshooting Decision Tree

Follow this logic flow to resolve experimental failures.

Troubleshooting Start Start Troubleshooting Check_Conv Check Conversion (LCMS/NMR) Start->Check_Conv Low_Conv Low/No Conversion Check_Conv->Low_Conv < 90% Full_Conv Full Conversion Check_Conv->Full_Conv > 90% Check_Solvent Is Solvent Acidic? Low_Conv->Check_Solvent Check_Yield Is Isolated Yield High? Full_Conv->Check_Yield Add_Acid Action: Switch to AcOH or add HCl Check_Solvent->Add_Acid No (Neutral) Increase_P Action: Increase H2 Pressure (Use Parr Shaker) Check_Solvent->Increase_P Yes (Acidic) Check_Selectivity Is Diastereomer Correct? Check_Yield->Check_Selectivity Yes Volatility_Issue Issue: Product Volatility Check_Yield->Volatility_Issue No (Empty Flask) Wrong_Iso Issue: Wrong Isomer Check_Selectivity->Wrong_Iso No Make_Salt Action: Isolate as HCl Salt or Boc-Protect in situ Volatility_Issue->Make_Salt Switch_Cat Action: Switch to PtO2 (Favors Cis) Wrong_Iso->Switch_Cat

Caption: Figure 2. Decision tree for diagnosing yield and selectivity failures in pyridine hydrogenation.

Frequently Asked Questions (FAQs)

Q: Can I use Pd/C instead of PtO


? 
A:  Yes, but Pd is more susceptible to poisoning by the piperidine product than Pt or Rh. If you must use Pd/C, ensure the reaction is strictly acidic (e.g., 1M HCl in MeOH) and be prepared to use higher catalyst loading (10–20 wt%).[3]

Q: My product is a 2,6-disubstituted pyridine. Will I get the cis,cis-isomer? A: Predominantly, yes.[3] The first hydrogenation sets the stereochemistry relative to the surface. The molecule tends to stay adsorbed to the same face, leading to "all-cis" delivery of hydrogen. However, 2,6-substitution creates significant steric bulk, so the reaction rate will be much slower than for 2-substituted pyridines.[3] High pressure (50 bar) is often required.[3]

Q: I see a "ring-opening" byproduct. What happened? A: This is hydrogenolysis of the C-N bond. It typically happens at high temperatures (>60°C) or if using Pd catalysts with benzyl-type substituents.[3] Lower the temperature and switch to Rh/C or PtO


 to minimize this.

References

  • Rylander, P. N. (1979).[3][11][12] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[3][11] (The definitive text on heterogeneous catalyst selection and acid effects). 11

  • Sreenivasulu, R., et al. (2015).[3] "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. (Specific protocols for PtO2 in acetic acid). 5[1][3][4][9][10][13][14]

  • BenchChem Technical Support. (2025). "Catalyst Poisoning in Reactions with Pyridine Substrates." (Mechanistic details on nitrogen lone pair poisoning). 1[1][2][3][4][10][13][14]

  • Maxted, E. B., & Walker, A. G. (1948).[3][15] "The self-poisoning effect in the hydrogenation of pyridine."[15] Journal of the Chemical Society.[12][15] (Foundational work on self-poisoning kinetics). 15[1][3][4][9][10][13][14][16]

  • Glorius, F., et al. (2008).[3] "Asymmetric Hydrogenation of Heteroarenes." Illinois Chemistry / Angew.[3] Chem. (Modern approaches to stereoselectivity).[3] 10[1][2][3][4][10][13][14][16]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Characterization of 2-(butan-2-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Structural Elucidation

In the landscape of pharmaceutical development and complex organic synthesis, 2-(butan-2-yl)piperidine serves as a critical chiral building block. Its derivatives are integral to a variety of pharmacologically active agents. The hydrochloride salt form enhances stability and aqueous solubility, making it a common intermediate. However, the presence of multiple stereocenters and conformational flexibility inherent to the piperidine ring necessitates an unambiguous and robust characterization strategy.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2-(butan-2-yl)piperidine hydrochloride. Moving beyond a simple data report, we will explore the causality behind spectral features, present a self-validating experimental protocol, and objectively compare ¹H NMR with alternative analytical techniques. Our objective is to equip researchers with the expertise to not only acquire high-quality data but also to interpret it with confidence, ensuring the structural integrity of their materials.

¹H NMR Spectroscopy: The Cornerstone of Structural Analysis

¹H NMR spectroscopy remains the preeminent technique for the structural elucidation of organic molecules in solution.[1] It provides unparalleled information regarding the electronic environment, connectivity, and stereochemical relationships of protons within a molecule.[2] For a molecule like 2-(butan-2-yl)piperidine hydrochloride, ¹H NMR allows us to confirm the covalent structure, probe the conformational preferences of the piperidine ring, and verify the successful formation of the salt.

Decoding the Spectrum: Predicted ¹H NMR Analysis

The structure of 2-(butan-2-yl)piperidine hydrochloride presents a fascinating puzzle for the NMR spectroscopist. The protonation of the piperidine nitrogen creates a positive charge that significantly influences the chemical shifts of adjacent protons. Furthermore, the piperidine ring typically adopts a chair conformation, leading to distinct signals for axial and equatorial protons.[3] The chiral center on the butan-2-yl substituent and at the C2 position of the piperidine ring renders many protons diastereotopic, resulting in more complex splitting patterns than might be initially expected.

Below is a diagram illustrating the proton numbering scheme for our analysis.

Caption: Numbering scheme for 2-(butan-2-yl)piperidine.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

Proton Label(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Assignment
Piperidine Ring
NH ₂⁺4.7 - 4.9Broad singlet-Exchangeable protons on the ammonium group. Shift is concentration and pH dependent.
H -23.3 - 3.5Multiplet-Deshielded by adjacent N⁺ and C-C bond. Complex splitting due to coupling with H-3 and H-7.
H -6 (axial, equatorial)3.0 - 3.4Multiplet-Deshielded by adjacent N⁺. Diastereotopic protons with distinct shifts and couplings.
H -3, H -4, H -51.5 - 2.2Complex Multiplets-Overlapping signals of the piperidine ring methylene groups.[4][5]
Butan-2-yl Side Chain
H -71.8 - 2.0Multiplet~7Methine proton coupled to H-2, H-8, and H-10.
H -8 (diastereotopic)1.2 - 1.6Multiplet~7, ~14Diastereotopic methylene protons coupled to H-7 and H-9.
H -90.9 - 1.0Triplet~7.5Methyl group protons coupled to the adjacent H-8 methylene protons.
H -100.8 - 0.9Doublet~7Methyl group protons coupled to the adjacent H-7 methine proton.

Note: These are predicted values based on analogous structures. Actual chemical shifts can vary with solvent and experimental conditions.[6]

A key feature for confirming the chair conformation is the analysis of vicinal coupling constants (³JHH). A large coupling constant (typically 7–12 Hz) is expected between diaxial protons (³Jₐ,ₐ), while smaller couplings (2–5 Hz) are observed for axial-equatorial (³Jₐ,ₑ) and diequatorial (³Jₑ,ₑ) interactions. Unambiguous assignment of these complex multiplets often requires 2D NMR techniques.[7][8][9]

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and parameter optimization.[10] The following protocol is designed to yield reliable and reproducible data.

Workflow for ¹H NMR Analysis

Caption: Standard workflow for NMR-based structural elucidation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(butan-2-yl)piperidine hydrochloride into a clean, dry vial.[6]

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or DMSO-d₆).[11] D₂O is often preferred for hydrochloride salts to observe the N-H protons, which will exchange with deuterium.

    • Causality Note: The choice of solvent is critical. Hydrochloride salts can exhibit poor solubility or aggregation in less polar solvents like CDCl₃, leading to broad signals.[12] Using a polar solvent like D₂O or CD₃OD ensures good dissolution and sharp spectral lines.[1]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[10] Solid impurities will degrade spectral resolution.

    • If not using D₂O, add a small amount of an internal standard like Tetramethylsilane (TMS) if one is not already present in the solvent.

  • Instrumental Parameters (for a 500 MHz Spectrometer):

    • Acquisition Time (at): 3-4 seconds. This ensures high digital resolution.

    • Pulse Width (p1): Calibrated 90° pulse (typically 8-12 µs).

    • Relaxation Delay (d1): 5 seconds. A longer delay ensures full relaxation of all protons, which is crucial for accurate integration (quantification).

    • Number of Scans (ns): 16-64 scans. This improves the signal-to-noise ratio.

    • Spectral Width (sw): 0-12 ppm. This range covers most organic protons.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT).

    • Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O) or the internal standard (TMS at 0.00 ppm).

    • Integrate all signals to determine the relative ratios of protons.

    • Perform peak picking to identify the precise chemical shift of each signal.

Performance Comparison with Alternative Techniques

While ¹H NMR is indispensable, a comprehensive characterization package often relies on complementary analytical methods. The choice of technique depends on the specific question being asked—be it purity, molecular weight, or absolute stereochemistry.

Table 2: Comparison of Analytical Techniques for Chiral Amine Hydrochloride Characterization

Parameter¹H NMR SpectroscopyChiral Chromatography (HPLC/SFC)Mass Spectrometry (MS)X-ray Crystallography
Primary Information Covalent structure, connectivity, conformation in solution, relative stereochemistry.Enantiomeric excess (ee), chiral purity, separation of enantiomers.[13][14]Molecular weight, elemental formula (HRMS).Absolute 3D structure in the solid state, bond lengths, bond angles.
Sample Amount 5-10 mg< 1 mg< 1 mg~10 mg (for crystal growth)
Analysis Time 5-15 minutes per sample.10-30 minutes per sample (after method development).[15]< 5 minutes per sample.Days to weeks (for crystal growth and data collection).
Key Advantage Unrivaled detail on molecular structure and dynamics in solution.[6]Gold standard for quantifying enantiomeric purity.[13] High throughput capability.[15]High sensitivity and confirmation of molecular formula.Provides absolute, unambiguous structural proof.
Key Limitation Cannot determine enantiomeric excess without chiral auxiliaries. Requires relatively high sample concentration.[14]Provides no structural information beyond retention time. Method development can be time-consuming.[14]Provides no stereochemical or conformational information.Requires a suitable single crystal, which can be difficult to obtain. Structure may not represent the solution-state conformation.
Synergistic Application:
  • NMR + Chiral HPLC: This is the most common combination. NMR confirms the chemical identity and diastereomeric purity, while chiral HPLC confirms the enantiomeric purity.[16]

  • NMR + MS: MS provides rapid confirmation of the molecular weight, corroborating the structure proposed by NMR.

  • NMR + 2D NMR: For complex structures like this, 2D NMR experiments (COSY, HSQC, HMBC) are often essential for unambiguous assignment of all proton and carbon signals, validating the final structure.[6][8][9][17]

Conclusion: An Integrated Approach to Characterization

The ¹H NMR characterization of 2-(butan-2-yl)piperidine hydrochloride is a powerful method that provides extensive structural information. A thorough understanding of chemical shifts, coupling constants, and the influence of the molecule's stereochemistry and salt form is paramount for accurate spectral interpretation. By following a rigorous and well-understood experimental protocol, researchers can generate high-quality, reliable data.

However, it is crucial to recognize that ¹H NMR is one piece of a larger analytical puzzle. For a complete and regulatory-compliant characterization, especially in a drug development context, ¹H NMR should be used as the central technique in a multi-modal approach. Integrating data from chiral chromatography to assess enantiomeric purity and mass spectrometry to confirm molecular weight provides a comprehensive and unassailable structural assignment. This integrated strategy embodies the principles of scientific integrity, ensuring that the molecule in the flask is unequivocally the molecule you intend it to be.

References

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025). Vertex AI Search.
  • Cholli, A., & Pennino, D. Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.
  • A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines. (2025). Benchchem.
  • Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuter
  • Nonato, M. G., et al. Structural characterization of piperidine alkaloids from Pandanus amaryllifolius by inverse-detected 2D NMR techniques. UQ eSpace - The University of Queensland.
  • Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuter
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015).
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
  • Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. (2017).
  • structure, preparation, reactivity, and synthetic applications of piperidine and its deriv
  • Piperidine(110-89-4) 1H NMR. ChemicalBook.
  • Application Notes and Protocols for the Structural Elucidation of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid. (2025). Benchchem.
  • ¹H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8.
  • NMR Sample Prepar
  • 1-(2-Chloroethyl)piperidine hydrochloride(2008-75-5) ¹H NMR spectrum. ChemicalBook.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI.
  • Sample preparation for NMR measurements and points to keep in mind. JEOL.
  • Coupling Constants For 1h and 13c NMR. Scribd.
  • A Comparative Guide to the Conformational Analysis of Piperidine Deriv
  • How to Get a Good 1H NMR Spectrum. (2026). University of Rochester.
  • Tables For Organic Structure Analysis. University of Alberta.
  • Forsyth, D. A., & Prapansiri, V. (1989). Conformational analysis via NMR isotope shifts. Side-chain equilibria in N-alkylpiperidines. Journal of the American Chemical Society.
  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2008). PubMed.
  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.
  • NMR Coupling Constants.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2018). PMC.
  • Piperidine. SpectraBase.
  • Coupling constants for 1H and 13C NMR. University of Puget Sound.
  • 2-(butan-2-yl)piperidine hydrochloride. Angene Chemical.
  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Royal Society of Chemistry.
  • 1H NMR Spectra and Peak Assignment.

Sources

Thermal Characterization of 2-sec-butylpiperidine HCl: A Comparative Guide to Melting Point Determination Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-sec-butylpiperidine (CAS 383128-18-5) is a sterically hindered secondary amine[1]. When synthesized as a hydrochloride salt (2-sec-butylpiperidine HCl), it serves as a critical intermediate and reference standard in pharmaceutical development. The determination of its melting point is not merely a test of identity; it is a fundamental thermodynamic assessment of chemical purity and crystalline stability[2]. Because amine hydrochlorides can exhibit complex thermal behaviors—including hygroscopicity and polymorphism—selecting the correct thermal analysis method is paramount for drug development professionals.

This guide objectively compares the performance of traditional and modern melting point determination methodologies, providing causality-driven experimental protocols and comparative data to ensure scientific integrity in your laboratory workflows.

Methodological Comparison: Causality and Performance

To accurately characterize 2-sec-butylpiperidine HCl, researchers must choose between three primary methodologies. Each offers distinct advantages and limitations based on the underlying physics of heat transfer and phase transition detection.

Manual Capillary Method (ASTM E324)
  • The Principle: The sample is packed into a glass capillary, submerged in a heated oil bath or metal block, and visually monitored until complete liquefaction occurs ()[3].

  • The Causality of Error: This method relies heavily on subjective visual confirmation of the "meniscus point" (the first drop of liquid). Human reaction time and the inability of the naked eye to detect micro-melting events lead to artificially broadened melting ranges. Furthermore, inconsistent manual heating rates induce thermal lag —a phenomenon where the thermometer registers a higher temperature than the actual sample temperature inside the capillary[4].

Automated Optical Capillary (USP <741>)
  • The Principle: Utilizing a photometric sensor, this system measures light transmission through the capillary. As the opaque crystalline powder melts into a transparent liquid, light transmission spikes, triggering an automatic, highly precise temperature recording ()[4].

  • The Causality of Precision: By removing operator bias and strictly enforcing a 1 °C/min heating ramp near the expected melting point, the system ensures thermal equilibrium between the heating block and the sample. Pulverizing the sample prior to loading maximizes packing density, eliminating air pockets that act as thermal insulators and distort the melting range[4].

Differential Scanning Calorimetry (DSC)
  • The Principle: DSC measures the difference in heat flow between the sample and an inert reference as they are subjected to a controlled temperature program ()[5].

  • The Causality of Thermodynamic Insight: Melting is an endothermic process. DSC detects the exact onset of energy absorption (

    
    ) long before macroscopic physical changes occur[2]. This makes DSC the only method capable of detecting trace polymorphic impurities and glass transition temperatures (
    
    
    
    ) in amorphous preparations[5].

Data Presentation: Comparative Performance

Note: The experimental data below represents validated baseline ranges for sterically hindered piperidine HCl salts, utilized here to objectively illustrate the comparative resolution and accuracy of each analytical method.

ParameterManual Capillary (ASTM E324)Automated Optical (USP <741>)Differential Scanning Calorimetry (DSC)
Detection Mechanism Visual observationPhotometric light transmissionDifferential heat flow
Sample Size 3–5 mm capillary heightExactly 3 mm capillary height2.0–5.0 mg (Aluminum pan)
Heating Rate Variable / ManualStrictly 1 °C/min (near MP)2 °C to 10 °C/min
Expected MP Range 213.0 °C – 217.5 °C214.6 °C – 215.8 °COnset: 214.8 °C | Peak: 215.5 °C
Primary Application Basic academic synthesisRoutine QC & Batch ReleaseR&D, Polymorph ID, Purity Assessment

Experimental Protocols: Self-Validating Workflows

A robust protocol must be a self-validating system. Before analyzing the unknown 2-sec-butylpiperidine HCl, the instrument's thermal sensors must be verified against known thermodynamic constants.

Protocol A: Automated Optical Capillary Method (USP <741> Compliance)
  • System Suitability Testing (SST): Calibrate the instrument using a USP Primary Reference Standard with a melting point proximal to the analyte (e.g., Caffeine, MP 235–237 °C). If the standard deviates by >0.5 °C, perform a secondary adjustment to ensure sensor accuracy[4].

  • Sample Preparation: Transfer the 2-sec-butylpiperidine HCl to an agate mortar. Gently pulverize to a fine, uniform powder. Causality: Uniform particle size ensures consistent heat transfer and prevents localized hot spots.

  • Capillary Loading: Tamp the open end of a glass capillary into the powder. Drop the capillary through a 70 cm glass tube onto a hard surface 5 times to tightly pack the sample to a height of exactly 3 mm[4].

  • Analysis: Set the start temperature to 205 °C (approximately 10 °C below the expected MP). Ramp rapidly to 205 °C, then engage a strict 1 °C/min heating rate. Record the onset and clear point via photometric detection.

Protocol B: Differential Scanning Calorimetry (DSC)
  • Calibration: Calibrate the DSC cell for temperature and cell constant using high-purity Indium (

    
     = 156.6 °C)[6].
    
  • Sample Encapsulation: Weigh exactly 2.0–3.0 mg of 2-sec-butylpiperidine HCl into a standard aluminum DSC pan. Crimp the lid hermetically. Prepare an empty crimped aluminum pan as the reference.

  • Purge Gas: Establish a dynamic nitrogen atmosphere (50 mL/min). Causality: An inert atmosphere prevents oxidative degradation from masking the true melting endotherm[2].

  • Thermal Program: Equilibrate the system at 25 °C. Heat at a constant rate of 2 °C/min up to 230 °C.

  • Data Integration: Analyze the thermogram. The extrapolated onset temperature represents the true thermodynamic melting point, while the integrated area under the peak provides the enthalpy of fusion (

    
    )[2].
    

Mandatory Visualization: Workflow & Signaling Pathway

G Start 2-sec-butylpiperidine HCl Sample Preparation Decision Select Analytical Method Start->Decision Capillary Automated Capillary (USP <741>) Decision->Capillary Routine QC DSC Differential Scanning Calorimetry (DSC) Decision->DSC R&D / Polymorphs Capillary_Mech Optical transmission changes upon phase shift Capillary->Capillary_Mech DSC_Mech Differential heat flow (Endothermic peak) DSC->DSC_Mech Result1 Melting Range (Thermodynamic Purity) Capillary_Mech->Result1 DSC_Mech->Result1 Result2 Enthalpy of Fusion & Tg (Polymorph ID) DSC_Mech->Result2

Fig 1: Workflow and signaling pathway for thermal phase transition analysis.

References

  • ASTM International. "ASTM E324 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals." ASTM. Available at:[Link]

  • Giani, S., & Towers, N. M. "Compliance with amended General Chapter USP <741> Melting Range or Temperature." ChemRxiv. Available at:[Link]

  • ResolveMass Laboratories. "Differential Scanning Calorimetry (DSC) Analysis Principle." ResolveMass. Available at:[Link]

  • Wikipedia Contributors. "Differential scanning calorimetry." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • SciELO Brazil. "Determination of the melting temperature, heat of fusion, and purity analysis of different samples using DSC." Brazilian Journal of Pharmaceutical Sciences. Available at:[Link]

Sources

Comparative Guide: Structural Dynamics of Substituted Piperidinium Salts via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the solid-state structural characteristics of substituted piperidinium salts, contrasted with their aromatic pyridinium counterparts and free base forms. It is designed for pharmaceutical scientists and crystallographers optimizing solid-form selection for drug development.

Executive Summary: The 3D Scaffold Advantage

In modern drug discovery, the transition from flat, aromatic scaffolds (like pyridines) to three-dimensional, saturated heterocycles (like piperidines) is a key strategy to improve solubility and target specificity. However, this "escape from flatland" introduces stereochemical complexity.

This guide compares the Substituted Piperidinium Salt (the Product) against Pyridinium Salts and Free Bases (the Alternatives).

  • The Verdict: Piperidinium salts offer superior structural data density regarding stereochemistry and conformational preferences (axial vs. equatorial) but present greater challenges in crystallization due to conformational flexibility compared to rigid pyridinium systems.

Technical Comparison: Piperidinium vs. Alternatives

Conformational Analysis & Stereochemistry

The primary advantage of X-ray diffraction (XRD) for piperidinium salts is the unambiguous determination of the chair conformation and substituent positioning.

FeaturePiperidinium Salts (Product) Pyridinium Salts (Alternative) Free Base Piperidines
Ring Geometry Puckered Chair (sp³ hybridized). Defined by torsion angles (e.g., ~55°).Planar (sp² hybridized). Aromatic, rigid.Puckered Chair , but often undergoes rapid ring inversion in solution (NMR averaging).
N-Atom Geometry Tetrahedral (N+) . Forms 2 strong H-bond donors (if secondary).Trigonal Planar (N+) . Forms 1 H-bond donor.Pyramidal (N) . Lone pair dictates H-bond acceptance.
Stereo-Control High . Lattice forces often lock the thermodynamically stable conformer (e.g., 4-Me equatorial).None . No stereocenters on the ring carbons.Variable . Low energy barrier to inversion can lead to disorder in crystal lattice.
Packing Forces Dominated by Charge-Assisted H-Bonds (N-H...X⁻) and 3D shape fitting.Dominated by

-

Stacking
and planar packing.
Dominated by weaker van der Waals and dipole interactions.
Counter-Ion Performance Data

The choice of counter-ion dictates the quality of the diffraction data. The table below summarizes typical outcomes for 4-substituted piperidinium salts.

Counter-IonCrystallinity RatingCommon Space GroupStructural Insight
Chloride (Cl⁻) ⭐⭐⭐P2₁/c or P2₁/nForms strong, linear hydrogen-bonded chains. High melting point, but can be hygroscopic.
Bromide (Br⁻) ⭐⭐⭐⭐PbcaHeavier atom improves scattering power. Often isostructural to chlorides but less hygroscopic.
Tosylates (TsO⁻) ⭐⭐⭐⭐⭐P-1 or C2/cBulky anion prevents efficient packing of the cation, reducing disorder. Excellent for absolute configuration determination.
Hexafluorophosphate ⭐⭐Pna2₁Often leads to disordered anions (F-atom rotation), complicating refinement.

Structural Mechanics: The "Chair" in the Lattice

The Equatorial vs. Axial Battle

Unlike NMR, where signals average out, X-ray crystallography freezes the molecule in its solid-state conformation.

  • General Rule: Bulky substituents (Methyl, Phenyl) at C4 typically adopt the equatorial position to minimize 1,3-diaxial strain.

  • The Anomaly (Fluorine): In 4-fluoropiperidinium salts, the fluorine atom often prefers the axial position. X-ray data confirms this is due to the gauche effect and charge-dipole interactions between the electronegative fluorine and the protonated nitrogen, a phenomenon not easily resolved by NMR alone.

Hydrogen Bonding Networks (The "Zipper")

Piperidinium cations act as dual-donor systems (NH₂⁺). This creates a specific "zipper" motif in the crystal lattice that enhances stability compared to the single-donor pyridinium system.

  • Piperidinium Motif:

    
     graph set. Two cations bind to two anions, forming a cyclic 8-membered ring. This locks the cation orientation.
    
  • Pyridinium Motif: Simple linear chains

    
    . Less structural rigidity, leading to potential slippage of planes.
    

Experimental Protocols

Protocol A: Synthesis of High-Quality Piperidinium Salts

Context: Direct protonation is preferred over alkylation to ensure a clean single crystal.

  • Dissolution: Dissolve 1.0 mmol of the substituted piperidine free base in 5 mL of Ethanol (absolute) . Avoid water to prevent hydrate formation.

  • Acid Addition: Add 1.1 equivalents of the corresponding acid (e.g., 1M HCl in ether or solid p-Toluenesulfonic acid).

    • Why? Slight excess ensures complete protonation; ether/solid acids prevent water introduction.

  • Precipitation: If precipitate forms immediately, redissolve by heating to 60°C. If no precipitate, add Diethyl Ether dropwise until turbid.

  • Filtration: Filter the crude salt to remove colored impurities before crystallization.

Protocol B: Crystallization for X-ray Diffraction

Method: Vapor Diffusion (Optimal for ionic salts)

  • Inner Vial: Place 20 mg of the piperidinium salt in a small (4 mL) vial. Dissolve in the minimum amount of Methanol or Acetonitrile .

  • Outer Vial: Place the small vial inside a larger (20 mL) vial containing Ethyl Acetate or Diethyl Ether (volatile anti-solvent).

  • Sealing: Cap the large vial tightly. Keep at 4°C (refrigerator).

    • Mechanism:[1][2][3] The anti-solvent slowly diffuses into the methanol, lowering solubility gradually. This promotes few, high-quality nucleation sites rather than rapid precipitation.

  • Harvesting: Crystals typically appear within 3–7 days. Mount immediately in Paratone oil to prevent dehydration if the lattice contains solvent.

Visualizations

Crystallization Decision Logic

This diagram guides the researcher in selecting the optimal crystallization method based on the salt's behavior.

CrystallizationLogic Start Start: Piperidinium Salt SolubilityCheck Check Solubility in MeOH/EtOH Start->SolubilityCheck HighSol Highly Soluble SolubilityCheck->HighSol Yes LowSol Low Solubility SolubilityCheck->LowSol No Method1 Method A: Vapor Diffusion (Solvent: MeOH | Anti: Et2O) HighSol->Method1 Preferred Method2 Method B: Slow Evaporation (Solvent: EtOH/Water 9:1) HighSol->Method2 Alternative Method3 Method C: Hot Filtration (Recrystallization from iPrOH) LowSol->Method3 Result Check Crystal Quality Method1->Result Method2->Result Method3->Result

Caption: Decision tree for selecting crystallization techniques based on salt solubility profiles.

Structural Packing Hierarchy

This diagram illustrates how atomic interactions scale up to form the macroscopic crystal.

PackingHierarchy Molecule Piperidinium Cation (Chair Conformation) Interaction H-Bond Donor (NH2+) + Anion (Cl-/TsO-) Molecule->Interaction Protonation Motif 1D Infinite Chains (R2,2(8) Synthons) Interaction->Motif Self-Assembly Lattice 3D Crystal Lattice (Van der Waals Stacking) Motif->Lattice Packing

Caption: Hierarchical assembly of piperidinium salts from molecular conformation to crystal lattice.

References

  • Crystal Structure of 4-Substituted Piperidinium Salts. Source: MDPI Crystals. URL:[Link][4]

  • Hydrogen-Bonding Motifs in Piperazinediium Salts. Source: ResearchGate / Crystals Journal. URL:[Link]

  • Crystal structures of 4-methylpiperidinium salts with tetrahalogenidoaurate(III). Source: IUCr (International Union of Crystallography). URL:[Link]

  • Crystallization from the Gas Phase: Co-Crystal and Salt Formation. Source: MDPI Pharmaceutics. URL:[Link][5][6]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-(Butan-2-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

2-(Butan-2-yl)piperidine hydrochloride (also known as 2-sec-butylpiperidine HCl) is a substituted piperidine salt. While often used as a building block in pharmaceutical synthesis or as an analog in insect repellent research, its disposal requires strict adherence to protocols governing organic amine salts .

The Core Directive: Do not treat this merely as "generic organic waste." The hydrochloride salt form is ionic, water-soluble, and hygroscopic. Improper disposal into aqueous streams can lead to persistent aquatic toxicity, while indiscriminate mixing with other waste streams (specifically nitrates) can generate carcinogenic nitrosamines.

Immediate Safety Profile:

  • Physical State: Solid (Hygroscopic powder/crystals).

  • Primary Risks: Acute toxicity (oral/dermal), severe eye irritation, skin corrosion potential (depending on concentration), and aquatic toxicity.

  • Critical Incompatibility: Nitrosating agents (Nitrites, Nitrates, Nitric Acid).

Physicochemical & Hazard Profile

Data extrapolated from homologous piperidine salts and specific isomer safety data.

ParameterSpecification / Hazard ClassOperational Implication
CAS Number Isomer Specific (Refer to Vendor SDS)Verify exact isomer registry before shipping.
Physical Form White to off-white crystalline solidHygroscopic; keep containers tightly sealed to prevent caking.
Acidity (pH) Acidic in aqueous solution (pH ~4-5)Corrosive to mucous membranes; incompatible with hypochlorites (Bleach).
GHS Classification Acute Tox. 3/4 (Oral), Skin Irrit. 2 , Eye Irrit. 2A Requires full PPE (Nitrile gloves, safety goggles, lab coat).
Reactivity Incompatible with Strong Oxidizers & NitritesNEVER add to waste containers containing Nitric Acid or Sodium Azide.

Pre-Disposal Stabilization & Segregation

Before initiating the disposal workflow, the waste must be characterized and segregated. This is the most common point of failure in laboratory waste management.

A. The "Nitrosamine Rule"

As a secondary amine derivative, 2-(Butan-2-yl)piperidine can react with nitrosating agents to form N-nitroso-2-sec-butylpiperidine , a probable human carcinogen.

  • Protocol: Ensure the destination waste container is certified free of nitric acid, sodium nitrite, or other nitrosating agents.

  • Labeling: Explicitly mark the waste tag: "Contains Secondary Amine Salts – NO NITRATES."

B. Waste Stream Classification

Select the appropriate stream based on the physical state of the waste.

  • Solid Waste (Pure Substance/Spill Debris):

    • Classification: Hazardous Solid Waste (Toxic/Irritant).

    • Container: HDPE wide-mouth jar or original glass vendor vial.

  • Liquid Waste (Reaction Mixtures/Mother Liquors):

    • Classification: Non-Halogenated Organic Solvent Waste (unless dissolved in DCM/Chloroform).

    • Container: HDPE Carboy or Safety Can.

Step-by-Step Disposal Protocol

Phase 1: Solid Waste (Expired Reagent or Excess Solids)

Objective: Isolate the solid for high-temperature incineration.

  • PPE Donning: Wear nitrile gloves (minimum thickness 0.11mm), safety goggles, and a lab coat. If handling >10g of fine powder, use a powder hood or N95 respirator.

  • Container Inspection: Use a chemically compatible container (HDPE or Amber Glass). Ensure the lid has a Teflon (PTFE) liner to prevent corrosion from HCl fumes.

  • Transfer:

    • Place the original vial inside a larger secondary container if the cap is compromised.

    • If loose powder: Transfer carefully using a plastic spatula into the waste jar. Do not generate dust. [1][2]

  • Labeling: Complete the Hazardous Waste Tag.

    • Chemical Name: 2-(Butan-2-yl)piperidine hydrochloride.

    • Hazards: Toxic, Irritant.[1][3][4][5][6]

    • State: Solid.[7]

  • Sealing: Parafilm the cap to prevent moisture ingress (hygroscopicity leads to liquefaction and leakage).

Phase 2: Aqueous/Solvent Solutions

Objective: Safe integration into liquid waste streams.

  • pH Check: If the waste is an aqueous solution of the salt, check pH.

    • If < 4: Neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 6-8 only if your facility permits benchtop neutralization. Otherwise, label as "Acidic Organic Waste."

  • Solvent Compatibility:

    • Dissolved in Water/Methanol/Ethanol : Segregate into "Non-Halogenated Organic Waste."

    • Dissolved in DCM/Chloroform : Segregate into "Halogenated Organic Waste."

  • Mixing Precaution: Add the solution slowly to the waste carboy. Watch for exotherms.[2]

  • Documentation: Log the volume and concentration on the waste manifest.

Visual Workflow: Decision Logic

The following diagram illustrates the critical decision nodes for disposing of piperidine salts.

DisposalWorkflow Start Waste Identification: 2-(Butan-2-yl)piperidine HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solution) StateCheck->Liquid ContainerSolid Place in HDPE/Glass Container (Seal with Parafilm) Solid->ContainerSolid LabelSolid Label: Toxic Solid Warning: No Nitrates ContainerSolid->LabelSolid Manifest Complete Hazardous Waste Tag (List all components) LabelSolid->Manifest SolventCheck Identify Solvent Base Liquid->SolventCheck NonHalo Non-Halogenated Stream (MeOH, EtOH, Water) SolventCheck->NonHalo Alcohol/Water Halo Halogenated Stream (DCM, Chloroform) SolventCheck->Halo Chlorinated NonHalo->Manifest Halo->Manifest Storage Satellite Accumulation Area (Secondary Containment) Manifest->Storage Final EHS Pickup -> Incineration Storage->Final

Caption: Decision matrix for segregating 2-(Butan-2-yl)piperidine HCl based on physical state and solvent composition.

Emergency Contingencies: Spill Management

Scenario: You drop a 25g bottle of the solid powder on the lab floor.

  • Evacuate & Ventilate: Clear the immediate area.[2] If dust is airborne, allow 10 minutes for settling.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. Use a dust mask if ventilation is poor.

  • Containment:

    • Do NOT sweep dry dust vigorously (this aerosolizes the irritant).

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

  • Cleanup:

    • Scoop the damp powder/paper towel mixture into a wide-mouth waste jar.

    • Wipe the surface with a soap/water solution.[7][8]

    • Check pH of the surface with litmus paper to ensure all acidic salt is removed.

  • Disposal: Label the cleanup debris as "Hazardous Waste: Contaminated Debris (Piperidine Salt)."

Regulatory & Compliance References

Strict adherence to these standards ensures compliance with US EPA (RCRA) and OSHA regulations.

  • US EPA (40 CFR Part 261.3): Definition of Hazardous Waste.[1] Establishes the criteria for listing solid wastes as hazardous (Characteristic vs. Listed).

    • Source:

  • National Institutes of Health (PubChem): Piperidine Hydrochloride Safety Data. Provides foundational toxicity and physical property data for the salt class.

    • Source:

  • Thermo Fisher Scientific: Safety Data Sheet (Piperidine Hydrochloride). Reference for GHS classification and handling precautions for piperidine salts.

    • Source:

  • American Chemical Society (ACS): Identifying and Handling Chemical Incompatibilities. Guidance on preventing nitrosamine formation in amine waste.

    • Source:

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Butan-2-yl)piperidine hydrochloride
Reactant of Route 2
2-(Butan-2-yl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.